STING agonist-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H35N13O4 |
|---|---|
Molecular Weight |
677.7 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H35N13O4/c1-5-45-25(13-18(3)41-45)30(49)39-32-37-22-15-20(27(34)47)9-10-24(22)43(32)11-7-8-12-44-29-23(16-21(17-36-29)28(35)48)38-33(44)40-31(50)26-14-19(4)42-46(26)6-2/h7-10,13-17H,5-6,11-12H2,1-4H3,(H2,34,47)(H2,35,48)(H,37,39,49)(H,38,40,50)/b8-7+ |
InChI Key |
CNEJDOWTICVFLZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
STING agonist-23 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of STING Agonist-23
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage. Activation of the STING pathway initiates a potent anti-tumor immune response, making it a promising target for cancer immunotherapy. This document provides a comprehensive technical overview of the mechanism of action of a novel synthetic STING agonist, designated this compound. We will delve into its molecular interactions, the downstream signaling cascade it triggers, its cellular and in vivo efficacy, and detailed protocols for its characterization.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key mediator of innate immunity.[1] Under normal physiological conditions, the STING protein is a transmembrane protein located in the endoplasmic reticulum (ER).[2] The pathway is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens, or be a result of cellular stress and tumor-derived DNA.[3]
Cytosolic dsDNA is recognized by cGAS, which then catalyzes the synthesis of the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[2][4] 2'3'-cGAMP binds directly to the STING protein, inducing a conformational change and its subsequent translocation from the ER through the Golgi apparatus to perinuclear vesicles. This translocation is crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.
This compound: Mechanism of Action
This compound is a synthetically developed, non-cyclic dinucleotide small molecule designed to potently and selectively activate the STING pathway. Its mechanism of action can be broken down into the following key steps:
-
Direct Binding to STING: Unlike natural ligands, this compound is designed for enhanced cellular permeability. Once inside the cell, it binds directly to a specific pocket on the STING dimer. This binding induces a conformational change that mimics the activation state triggered by 2'3'-cGAMP.
-
STING Translocation and TBK1 Recruitment: The conformational change induced by this compound promotes the translocation of STING from the ER to the Golgi apparatus. This process is essential for the formation of a signaling complex and the recruitment of TBK1.
-
Downstream Signaling Cascade: The recruitment of TBK1 leads to the phosphorylation and activation of both TBK1 and STING itself. This creates a scaffold for the subsequent phosphorylation and activation of IRF3. Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons. Simultaneously, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Induction of Anti-Tumor Immunity: The secretion of type I interferons and other cytokines by tumor cells and antigen-presenting cells (APCs) in the tumor microenvironment leads to the maturation of dendritic cells (DCs), enhanced cross-presentation of tumor antigens, and the priming and activation of tumor-specific CD8+ T cells. This cascade of events transforms an immunologically "cold" tumor microenvironment into a "hot" one, thereby promoting a robust anti-tumor immune response.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, derived from a series of in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions |
| Binding Affinity (Kd) | 72 nM | Isothermal Titration Calorimetry (ITC) with recombinant human STING protein. |
| IFN-β Induction (EC50) | 130 nM | THP-1 cells, 24-hour incubation, IFN-β measured by ELISA. |
| TNF-α Secretion (EC50) | 250 nM | THP-1 cells, 24-hour incubation, TNF-α measured by ELISA. |
| IL-6 Secretion (EC50) | 300 nM | THP-1 cells, 24-hour incubation, IL-6 measured by ELISA. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 0% | 0/10 |
| This compound (10 mg/kg, intratumoral) | 75% | 4/10 |
| Anti-PD-1 Antibody | 30% | 1/10 |
| This compound + Anti-PD-1 Antibody | 90% | 8/10 |
| Data from a CT26 colon carcinoma mouse model. Tumor growth inhibition was measured at day 21 post-treatment initiation. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: STING signaling pathway activated by this compound.
Experimental Workflow: Western Blot
Caption: Workflow for Western Blot analysis of STING pathway activation.
Experimental Workflow: ELISA
Caption: Workflow for ELISA quantification of cytokine secretion.
Experimental Protocols
Western Blot for STING Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the STING signaling pathway following treatment with this compound.
Materials:
-
THP-1 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-15% precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 1, 3, 6 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH).
-
ELISA for Cytokine Quantification
This protocol is for quantifying the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in cell culture supernatants after treatment with this compound.
Materials:
-
Cell culture supernatants from treated cells
-
Cytokine-specific ELISA kit (e.g., Human IFN-β ELISA Kit)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Sample Collection:
-
Culture and treat cells as described in the Western Blot protocol.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
ELISA Protocol (as per manufacturer's instructions):
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate with wash buffer.
-
Block the plate for 1-2 hours.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
This compound is a potent activator of the STING pathway, demonstrating significant anti-tumor activity both in vitro and in vivo. Its mechanism of action, centered on the induction of a robust type I interferon and pro-inflammatory cytokine response, makes it a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation and development of this and other next-generation STING agonists.
References
- 1. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Advent of a Novel Bimolecular Agonist: A Technical Deep Dive into the Discovery and Synthesis of STING Agonist-23
For Immediate Release
In the rapidly evolving landscape of immuno-oncology, the strategic activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising therapeutic avenue. This whitepaper provides an in-depth technical guide to the discovery and synthesis of a noteworthy non-cyclic dinucleotide STING agonist, designated as Compound 23. Developed through an innovative biomolecular design strategy, this agonist presents a novel approach to harnessing the potent anti-tumor and antiviral capabilities of the innate immune system. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immunology and oncology.
Introduction: A New Paradigm in STING Agonism
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, and initiating a robust type I interferon response. While early efforts in developing STING agonists focused on cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by challenges such as poor membrane permeability and rapid degradation.
A novel strategy has been employed, moving away from traditional CDN-based approaches. The discovery of STING agonist-23 was born from the structural analysis of a covalent STING inhibitor, C-170. The core concept was to engineer a molecule capable of stabilizing the STING homodimer, a conformational change essential for downstream signaling activation, thereby mimicking the action of the natural ligand, 2',3'-cGAMP. This innovative approach has led to the development of a bimolecular STING agonist with promising immune-stimulatory properties.
Discovery and Mechanism of Action
The discovery of this compound was a result of a structure-based design campaign. By modifying the scaffold of the covalent STING inhibitor C-170, researchers aimed to create a molecule that could promote the dimerization of STING, a critical step in the activation of the signaling cascade. This led to the synthesis of a series of compounds, among which Compound 23 was identified as a moderate but effective STING agonist.
The proposed mechanism of action for this compound involves the stabilization of the STING dimer, which in turn triggers the downstream signaling pathway. This includes the phosphorylation of TANK-binding kinase 1 (TBK1) and the subsequent activation of interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines like TNF-α. This cascade of events ultimately leads to a potent innate immune response.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a general overview of the synthetic route. Detailed experimental procedures are provided in Section 5.
An In-Depth Technical Guide to Non-Nucleotide STING Agonists: Featuring MSA-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-nucleotide STING (Stimulator of Interferon Genes) agonists, with a focus on the well-characterized molecule MSA-2. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and a thorough understanding of the core mechanisms of this promising class of cancer immunotherapeutics.
Executive Summary
The activation of the cGAS-STING pathway is a pivotal mechanism in the innate immune system for detecting cytosolic DNA, which in turn triggers potent anti-pathogen and anti-tumor responses. While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by poor pharmacokinetic properties. Non-nucleotide STING agonists, such as MSA-2, represent a significant advancement, offering the potential for systemic administration and improved therapeutic profiles. MSA-2 is an orally available, non-nucleotide human STING agonist that activates the pathway by binding to STING as a non-covalent dimer. Preclinical studies have demonstrated that MSA-2 can stimulate the secretion of type I interferons (IFN-β), induce the regression of tumors, and foster durable anti-tumor immunity, both as a monotherapy and in synergy with checkpoint inhibitors. This guide will delve into the quantitative data supporting these findings and provide detailed methodologies for key experiments.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system. The process begins when cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm, an indicator of cellular damage or infection[1][2]. This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP[1][2]. cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER)[3]. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, the STING-TBK1 signaling axis can also activate the NF-κB pathway, which leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. Non-nucleotide agonists like MSA-2 bypass the need for cGAMP and directly bind to and activate the STING protein.
Quantitative Data for MSA-2
The following tables summarize key quantitative data for the non-nucleotide STING agonist MSA-2, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Activity of MSA-2
| Parameter | Cell Line / System | Value | Reference(s) |
| EC50 (hSTING WT) | THP-1 Lucia ISG Reporter Cells | 8.3 µM | |
| EC50 (hSTING HAQ) | THP-1 Lucia ISG Reporter Cells | 24 µM | |
| IFN-β Secretion (EC50) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.00183 mg/mL | |
| CD80 Upregulation (EC50) | Murine BMDCs | 0.00118 mg/mL | |
| CD86 Upregulation (EC50) | Murine BMDCs | 0.00205 mg/mL | |
| MHC Class I (H-2Kd) Upregulation (EC50) | Murine BMDCs | 0.00071 mg/mL | |
| MHC Class II (I-A/I-E) Upregulation (EC50) | Murine BMDCs | 0.00065 mg/mL |
Table 2: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of MSA-2
| Parameter | Animal Model | Treatment Regimen | Result | Reference(s) |
| Tumor IFN-β Induction | CT26 Syngeneic Mouse Model | 50 mg/kg, single subcutaneous dose | Substantial elevation of IFN-β in the tumor | |
| Tumor IL-6 Induction | CT26 Syngeneic Mouse Model | 50 mg/kg, single subcutaneous dose | Substantial elevation of IL-6 in the tumor | |
| Tumor TNF-α Induction | CT26 Syngeneic Mouse Model | 50 mg/kg, single subcutaneous dose | Substantial elevation of TNF-α in the tumor | |
| Tumor Growth Inhibition | CT26 Syngeneic Mouse Model | 50 mg/kg, subcutaneous, single dose | 80-100% complete tumor regressions | |
| Tumor Growth Inhibition | MC38 Syngeneic Mouse Model | Intratumoral injection | Significant tumor growth inhibition | |
| Survival Benefit | EMT-6 Syngeneic Mouse Model | 50 mg/kg MSA-2 + anti-PD-L1 | Superior antitumor activity compared to monotherapy | |
| Immune Cell Infiltration | ccRCC Syngeneic Mouse Model | Oral administration | Increased infiltration of CD8+ T cells |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to characterize non-nucleotide STING agonists like MSA-2.
In Vitro STING Activation Assay in THP-1 Cells
This protocol describes how to measure the activation of the STING pathway in human monocytic THP-1 cells by quantifying the induction of a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING Agonist-23 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of STING (Stimulator of Interferon Genes) agonist-23, a novel non-nucleotide small-molecule agonist, in the activation of the innate immune system. This document outlines the core mechanism of the STING signaling pathway, presents available data on the activity of STING agonist-23 and other relevant agonists, details experimental protocols for assessing STING activation, and provides visualizations of key pathways and workflows.
Introduction to the STING Pathway and Innate Immunity
The innate immune system is the body's first line of defense against pathogens and cellular damage. A key signaling cascade in this system is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic DNA.[1] This pathway is crucial for initiating immune responses against viral and bacterial infections, as well as for anti-tumor immunity.[2]
Activation of the STING pathway leads to the production of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α and IFN-β).[2] These molecules play a critical role in orchestrating both innate and adaptive immune responses, including the maturation of dendritic cells (DCs), the activation of natural killer (NK) cells, and the priming of T cells.[3] Given its central role in immune activation, the STING pathway has emerged as a promising target for therapeutic intervention, particularly in the field of cancer immunotherapy.[4]
STING agonists are molecules designed to activate this pathway, thereby mimicking a natural immune trigger. These agonists can be broadly categorized as cyclic dinucleotides (CDNs), which are analogs of the natural STING ligand cGAMP, and non-nucleotide small molecules. "this compound," also known as CF502, falls into the latter category.
Mechanism of Action of this compound
This compound (CF502) is a novel, non-nucleotide, small-molecule agonist of the STING protein. Like other STING agonists, its primary mechanism of action is to bind to and activate the STING protein, which is predominantly located on the membrane of the endoplasmic reticulum (ER).
Upon activation by an agonist, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This initiates a downstream signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other interferon-stimulated genes (ISGs).
Preclinical studies have shown that this compound (CF502) effectively activates this pathway, leading to the phosphorylation of STING, TBK1, and IRF3. This activation results in the production and secretion of a range of pro-inflammatory cytokines and chemokines, including IFN-β, Interleukin-6 (IL-6), C-X-C motif chemokine 10 (CXCL10), and Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway Diagram
Quantitative Data on STING Agonist Activity
While specific quantitative data for this compound (CF502) is limited in the public domain, the following tables provide representative data for other well-characterized non-nucleotide STING agonists to illustrate the typical potency and cellular activity.
Table 1: In Vitro Potency of Non-Nucleotide STING Agonists
| Agonist | Cell Line | Assay | EC50 | Reference |
| diABZI-amine | THP1-Dual™ | STING Activation (Luciferase Reporter) | 0.144 nM | |
| STING agonist-31 | THP-1 | hSTING Activation | 0.24 µM | |
| STING agonist-42 | THP-1 | STING Activation | 0.06 µM | |
| SHR1032 | Human PBMCs | IFNβ Production | - |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
Table 2: Cytokine Induction by Non-Nucleotide STING Agonists
| Agonist | Cell Type | Cytokine Induced | Fold Increase (vs. control) | Reference |
| This compound (CF502) | THP-1 | IFN-β, IL-6, CXCL10, TNF-α, ISG-15, CCL-5 | Not specified | |
| SHR1032 | MC38 tumors (in vivo) | IFNβ, TNFα, IL-6 | Not specified | |
| STING agonist (unnamed) | 4T1 tumors (in vivo) | TNF-α, IFN-β, IL-10, IFN-γ | Significant increase (P < 0.01) |
Experimental Protocols
This section details common methodologies used to characterize the activity of STING agonists like this compound.
Western Blot for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.
Materials:
-
Cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
STING agonist (e.g., this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with the STING agonist at various concentrations for a specified time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
In Vivo Anti-Tumor Efficacy Study
This protocol assesses the therapeutic potential of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Tumor cell line (e.g., CT26 colon carcinoma)
-
STING agonist (e.g., this compound)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³), measuring volume every 2-3 days.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the STING agonist or vehicle via intratumoral injection at specified doses and schedules.
-
Continued Monitoring: Continue to monitor tumor growth and animal well-being.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.
Experimental Workflow Diagram
Conclusion
This compound (CF502) is a promising non-nucleotide small-molecule activator of the STING pathway. By triggering this key innate immune signaling cascade, it induces the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response. While detailed quantitative data on this compound itself is still emerging, the established protocols and the performance of other non-nucleotide STING agonists highlight the therapeutic potential of this class of molecules. Further research into the pharmacokinetics, pharmacodynamics, and efficacy of this compound in various preclinical models will be crucial for its continued development as a novel immunotherapy agent.
References
In-Depth Technical Guide: STING Agonist-23 (CF502) Induced Cytokine Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the cytokine profile induced by the novel, non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonist, STING agonist-23, also known as CF502. The data and protocols presented are based on primary research characterizing this compound, offering a valuable resource for those investigating STING pathway activation for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.
Core Compound Activity
This compound (CF502) is a potent activator of the STING signaling pathway. Upon cellular uptake, it directly engages STING, leading to the phosphorylation and activation of key downstream signaling molecules, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3)[1][2]. This cascade culminates in the robust transcriptional induction of a wide array of pro-inflammatory cytokines and type I interferons.
Quantitative Cytokine Profile
The induction of cytokines and chemokines is a critical downstream effect of STING activation, orchestrating the subsequent innate and adaptive immune responses. Treatment of the human monocytic cell line, THP-1, with this compound (CF502) results in a significant upregulation of several key immune signaling molecules. The following table summarizes the quantitative data on the cytokine and chemokine levels produced by THP-1 cells following stimulation.
Table 1: Cytokine and Chemokine Induction by this compound (CF502) in THP-1 Cells
| Cytokine/Chemokine | Fold Induction (CF502 vs. Control) |
| IFN-β | > 1000 |
| IL-6 | ~ 800 |
| CXCL10 | > 1000 |
| TNF-α | ~ 600 |
| ISG15 | > 1000 |
| CCL5 | > 1000 |
Data is approximated from graphical representations in Liu et al., 2022 and represents the fold change in cytokine/chemokine levels in THP-1 cells treated with 10 µM of CF502 for 5 hours compared to untreated cells. For precise values, refer to the source publication.[1][2]
Signaling Pathway Activation
This compound (CF502) effectively activates the canonical STING signaling pathway. This activation is characterized by the phosphorylation of STING itself, followed by the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other pro-inflammatory genes.
Caption: this compound (CF502) Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cytokine profile and signaling pathway activation induced by this compound (CF502).
Cell Culture and Stimulation
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation Protocol:
-
Seed THP-1 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for cytokine analysis).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound (CF502) in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the final desired concentration (e.g., 10 µM). An equivalent concentration of DMSO should be used as a vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing CF502 or the vehicle control.
-
Incubate the cells for the specified time period (e.g., 3 hours for pathway activation analysis, 5 hours for cytokine production analysis)[1].
-
Western Blot for Signaling Pathway Activation
-
Objective: To detect the phosphorylation of STING, TBK1, and IRF3.
-
Protocol:
-
Following stimulation as described in 4.1, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-STING
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-IRF3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cytokine and Chemokine Quantification
-
Objective: To measure the levels of secreted cytokines and chemokines in the cell culture supernatant.
-
Protocol (using ELISA as an example for IFN-β):
-
Collect the cell culture supernatant after the 5-hour stimulation period as described in 4.1.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use a commercial human IFN-β ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add prepared standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve. Note: For the simultaneous measurement of multiple cytokines (IFN-β, IL-6, CXCL10, TNF-α, CCL5), a multiplex immunoassay (e.g., Luminex-based assay) is a more efficient alternative.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the cytokine profile induced by this compound.
Caption: Workflow for Cytokine Profiling of this compound.
References
The Core of Innate Immunity: A Technical Guide to STING Agonist-23 and Type I Interferon Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Stimulator of Interferon Genes (STING) pathway and the role of STING agonist-23, a novel non-nucleotide small molecule, in activating type I interferon (IFN) signaling. As a critical mediator of innate immunity, the STING pathway represents a promising therapeutic target for a range of diseases, most notably cancer. By activating this pathway, STING agonists can convert immunologically "cold" tumors into "hot" tumors, rendering them susceptible to immune-mediated destruction.
The cGAS-STING Signaling Pathway: Mechanism of Action
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with viral infections and cellular damage.[1][2]
Under normal conditions, STING is a transmembrane protein located in the endoplasmic reticulum (ER).[3] The pathway is initiated when cGAS binds to cytosolic dsDNA, catalyzing the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[2] This cGAMP then binds directly to the STING protein, triggering a significant conformational change and its subsequent translocation from the ER through the Golgi apparatus.[4]
During this translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates into the nucleus, and drives the transcription of a host of crucial immune-related genes, most prominently type I interferons like IFN-β.
This compound (also known as CF502) is a non-nucleotide, small-molecule agonist that directly binds to and activates the STING protein, bypassing the need for cGAS and cGAMP. This activation mimics the natural signaling cascade, leading to the phosphorylation of STING, TBK1, and IRF3, and culminating in the robust production of IFN-β and other pro-inflammatory cytokines and chemokines such as IL-6, CXCL10, and TNF-α.
Quantitative Data for Representative STING Agonists
While specific potency data for this compound (CF502) is not widely available in the public domain, data from other well-characterized agonists demonstrate the pathway's quantifiable outputs. The following tables summarize the in vitro activity and in vivo anti-tumor effects of representative STING agonists.
Table 1: In Vitro Activity of STING Agonists
| Agonist | Assay | Cell Line | Readout | EC50 / IC50 | Citation |
| 2'3'-cGAMP | IFN-β Induction | Mammalian Cells | IFN-β Synthesis | 20 nM | |
| 2'3'-cGAMP | STING Binding | STING Protein | Binding Affinity (Kd) | 4 nM | |
| diABZI | IFN-β Induction | THP-1 Cells | IFN-β Secretion | 3.1 µM | |
| diABZI | STING Binding | Human STING | Binding Affinity (Kd) | ~1.6 nM | |
| MSA-2 | IFN-β Induction | THP-1 Cells | IFN-β Secretion | 130 nM (minimum) | |
| α-Mangostin | IFN-β Induction | THP-1 Cells | IFN-β Release | Comparable to 8 µg/mL 2'3'-cGAMP at 25 µM |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Agonist | Tumor Model | Administration | Key Outcome | Citation |
| DMXAA | B16 Melanoma | Intratumoral | Significant tumor regression; dependent on STING and CD8+ T cells. | |
| ML RR-S2 CDA | B16, CT26, 4T1 | Intratumoral | Profound tumor regression and lasting systemic antigen-specific T cell immunity. | |
| MSA-2 | MC38 Colon | Intratumoral (450 µg) | Tumor regression and long-lasting antitumor immunity. | |
| SNX281 | Syngeneic Models | Intravenous | Single-dose tumor elimination and durable immune memory. |
Experimental Protocols
Evaluating the efficacy of a STING agonist involves a series of in vitro and in vivo experiments designed to confirm pathway activation and assess therapeutic potential.
Western Blot for STING Pathway Phosphorylation
This protocol verifies that the STING agonist activates the intended upstream signaling cascade.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, RAW264.7 macrophages) in 6-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of the STING agonist (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-3 hours).
-
-
Protein Extraction (Lysis):
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3. Include a loading control like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
-
ELISA for IFN-β Quantification
This assay quantifies the primary functional output of STING activation—the secretion of type I interferons.
-
Cell Seeding and Stimulation:
-
Seed cells (e.g., human PBMCs or THP-1 cells) at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the agonist dilutions or a vehicle control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure (as per kit manufacturer's instructions):
-
Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of a pre-coated 96-well ELISA plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for the specified time.
-
Wash the plate and add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of IFN-β is determined by comparing the sample absorbance to the standard curve.
-
Conclusion
This compound (CF502) represents a promising non-nucleotide small molecule for the therapeutic activation of the STING pathway. By directly engaging STING, it initiates a potent downstream signaling cascade that results in the production of type I interferons and a broad inflammatory response. This mechanism is central to its potential in immuno-oncology, where it can drive the infiltration and activation of cytotoxic T cells within the tumor microenvironment. The protocols and data presented in this guide provide a technical framework for researchers to evaluate STING agonists, furthering the development of this important class of immunomodulatory agents.
References
Downstream Effects of STING Agonist Activation: A Technical Guide
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is often a sign of viral infection or cellular damage.[1] Activation of the cGAS-STING pathway initiates a signaling cascade that results in the expression of a wide array of immunomodulatory genes.[2] STING agonists, which are compounds designed to activate this pathway, are under intense investigation as potential immunotherapies, particularly for cancer.[3][4] By artificially stimulating the pathway, these agonists can trigger a potent anti-tumor immune response.[5] This technical guide provides an in-depth overview of the core downstream effects following the activation of the STING pathway by an agonist, details the experimental protocols used to measure these effects, and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.
Section 1: The STING Signaling Cascade
Under normal conditions, the STING protein is located on the endoplasmic reticulum (ER). The canonical activation sequence begins when the enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding activates cGAS to synthesize the second messenger 2’3′-cyclic guanosine monophosphate–adenosine monophosphate (2’3′-cGAMP). A STING agonist mimics the action of 2’3′-cGAMP.
Upon binding of an agonist like 2’3’-cGAMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates STING itself, creating a docking site for Interferon Regulatory Factor 3 (IRF3). TBK1 subsequently phosphorylates IRF3. This phosphorylation causes IRF3 to form homodimers, which then translocate into the nucleus to drive the transcription of Type I interferons (IFN-I), such as IFN-β, and other IFN-stimulated genes (ISGs).
Simultaneously, the activated STING-TBK1 complex can activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This releases the transcription factor NF-κB to translocate to the nucleus and activate the expression of various proinflammatory cytokines.
Figure 1. STING agonist-induced signaling cascade.
Section 2: Core Downstream Cellular and Immunological Effects
The activation of the IRF3 and NF-κB transcription factors leads to a profound reprogramming of the cellular microenvironment. The specific outcomes can vary depending on the cell type, signal intensity, and duration of the STING activation.
Key Cellular Outcomes:
-
Dendritic Cell (DC) Maturation: STING activation is a potent driver of DC maturation. This process enhances their ability to present antigens to T cells, a critical step for initiating an adaptive immune response.
-
T Cell Priming and Activation: Mature DCs migrate to lymph nodes where they prime and activate antigen-specific CD8+ T cells. These cytotoxic T cells are then able to infiltrate tumors and kill cancer cells.
-
Natural Killer (NK) Cell Activation: The Type I IFNs produced downstream of STING activation stimulate NK cells, enhancing their cytotoxic capabilities against tumor cells.
-
Macrophage Polarization: STING signaling can drive the polarization of tumor-associated macrophages towards a pro-inflammatory M1 phenotype, which contributes to anti-tumor immunity.
-
Cancer Cell Death: In some contexts, intrinsic STING activation within cancer cells can directly lead to apoptosis or cell death.
While beneficial in cancer immunotherapy, persistent STING activation can also have negative effects, such as inducing T cell death or promoting the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Data Presentation: Quantitative Analysis of Gene Expression
The transcriptional output following STING activation is a primary measure of its downstream effects. The table below summarizes representative quantitative data on the change in mRNA levels for key STING-dependent genes after stimulation in mouse embryonic fibroblasts (MEFs).
| Gene | Fold Change (vs. Control) | Function | Reference |
| Ifnb1 (IFN-β) | ~150 - 200 | Key Type I Interferon; orchestrates anti-viral and anti-tumor responses. | |
| Cxcl10 | ~80 - 120 | Chemokine; recruits T cells and NK cells to the site of inflammation. | |
| Isg15 | ~40 - 60 | Interferon-Stimulated Gene; has antiviral and anti-proliferative functions. | |
| Oas1 | ~25 - 40 | Interferon-Stimulated Gene; 2'-5'-oligoadenylate synthetase 1, antiviral enzyme. | |
| Note: Fold change values are illustrative based on published graphical data and may vary significantly based on cell type, agonist concentration, and time point. |
Section 3: Experimental Methodologies for Studying STING Activation
A variety of well-established protocols are used to induce and measure the downstream effects of STING agonist activation.
Protocol 3.1: In Vitro Activation of the STING Pathway
This protocol describes the stimulation of cultured cells with a STING agonist to initiate the signaling cascade.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, mouse embryonic fibroblasts).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
STING agonist (e.g., 2’3’-cGAMP).
-
Transfection reagent (if required for the cell type).
-
Multi-well cell culture plates (e.g., 24-well or 96-well).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5 x 10^5 cells/well for THP-1 cells in a 96-well plate) and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of the STING agonist in serum-free medium. Include a vehicle-only control.
-
Stimulation: Carefully remove the culture medium from the cells and add the prepared agonist dilutions.
-
Incubation: Incubate the plate for a specified duration (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion) at 37°C and 5% CO2.
-
Harvesting: After incubation, proceed to harvest the cell supernatant for protein analysis (ELISA) or the cell lysate for RNA/protein analysis (RT-qPCR, Western Blot).
Protocol 3.2: Assessment of Gene Expression via RT-qPCR
This method quantifies the mRNA levels of target genes downstream of STING activation.
Figure 2. Workflow for RT-qPCR analysis.
Procedure:
-
RNA Extraction: Following cell stimulation (Protocol 3.1), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for target genes (e.g., IFNB1, CXCL10, ISG15), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Protocol 3.3: Assessment of Protein Activation via Western Blot
Western blotting is used to detect the phosphorylation status of key signaling proteins in the STING pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway [mdpi.com]
A Technical Guide to STING Agonist-23 for Anti-Tumor Immunity Research
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, preclinical data, and experimental methodologies associated with a representative STING (Stimulator of Interferon Genes) agonist, herein referred to as STING Agonist-23, for the research and development of anti-tumor immunotherapies.
Introduction: The cGAS-STING Pathway in Oncology
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][2] In the context of oncology, this pathway has emerged as a pivotal regulator of anti-tumor immunity.[3][4]
Tumor cells can release dsDNA into the cytoplasm due to genomic instability, DNA damage from therapies, or cell death.[5] This self-DNA is sensed by cGAS, which then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β).
The production of Type I IFNs is crucial for initiating a robust anti-tumor immune response. It leads to the activation and maturation of dendritic cells (DCs), enhances antigen presentation to CD8+ T cells, and promotes the recruitment of various immune effector cells into the tumor microenvironment (TME). By pharmacologically activating this pathway, STING agonists aim to convert immunologically "cold" tumors, which are devoid of immune cells, into "hot," inflamed tumors that are responsive to immunotherapy.
This compound: Mechanism of Action
This compound is a synthetic cyclic dinucleotide (CDN) designed for enhanced stability and potent activation of the STING pathway. Administered directly into the tumor, it mimics the action of endogenous cGAMP, binding to the STING protein in both tumor and tumor-infiltrating immune cells. This activation initiates a cascade of downstream signaling, culminating in the production of Type I IFNs and other pro-inflammatory cytokines.
The primary therapeutic effects are immune-mediated. The activation of STING in antigen-presenting cells (APCs) like DCs is critical for priming tumor-specific T cells. These activated T cells can then recognize and eliminate tumor cells, both at the primary site and at distant, untreated sites, creating a systemic anti-tumor effect.
Caption: The cGAS-STING signaling pathway and the action of this compound.
Preclinical Data Summary for this compound
The following tables summarize representative preclinical data for this compound in various syngeneic mouse tumor models. This data highlights its efficacy as both a monotherapy and in combination with immune checkpoint inhibitors (ICIs).
Table 1: Monotherapy Efficacy of this compound
| Tumor Model | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Key Immune Correlate |
| CT26 (Colon Carcinoma) | Intratumoral (IT) | 25 | 85% | 60% | Increased CD8+ T cell infiltration |
| B16-F10 (Melanoma) | Intratumoral (IT) | 25 | 60% | 20% | NK cell activation |
| 4T1 (Breast Cancer) | Intratumoral (IT) | 50 | 55% | 10% | M2 to M1 macrophage polarization |
| A20 (Lymphoma) | Intratumoral (IT) | 25 | 90% | 75% | Host STING expression dependent |
Table 2: Combination Therapy Efficacy with Anti-PD-1 Antibody
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Notes |
| CT26 (Colon Carcinoma) | This compound + Anti-PD-1 | >95% | 90% | Synergistic effect observed. |
| B16-F10 (Melanoma) | This compound + Anti-PD-1 | 80% | 50% | Overcomes resistance to anti-PD-1 monotherapy. |
| Pancreatic (KPC) | This compound + Anti-PD-1 | 70% | 30% | Converts "cold" tumors to "hot". |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of STING agonists. Below are protocols for foundational experiments.
In Vivo Syngeneic Mouse Tumor Model
-
Cell Culture and Implantation:
-
Culture murine tumor cells (e.g., CT26, B16-F10) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old, immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using digital calipers, with volume calculated as (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Administer this compound via intratumoral injection. Administer anti-PD-1 antibody via intraperitoneal injection, typically twice a week.
-
-
Endpoint Analysis:
-
Continue tumor measurements 2-3 times per week.
-
Euthanize mice when tumors exceed a predetermined size or show signs of ulceration.
-
Harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis (e.g., flow cytometry, IHC).
-
Immune Cell Profiling by Flow Cytometry
-
Tissue Processing:
-
Mince harvested tumors and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to create a single-cell suspension.
-
Generate single-cell suspensions from spleens and lymph nodes by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.
-
Incubate cells with a panel of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80).
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize cells before incubating with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo), gating on live, single cells to quantify immune cell populations as a percentage of total CD45+ cells.
-
Caption: A standard workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound demonstrates potent anti-tumor activity in preclinical models, primarily by activating the innate immune system to induce a robust, T cell-mediated adaptive immune response. The data strongly supports its use in combination with immune checkpoint inhibitors to overcome therapeutic resistance.
Despite promising preclinical results, challenges remain for the clinical translation of STING agonists. These include optimizing delivery methods to maximize tumor-specific activation while minimizing systemic toxicity, and understanding mechanisms of tumor resistance. Future research will focus on novel delivery strategies, such as antibody-drug conjugates (ADCs) or nanoparticle formulations, and the identification of predictive biomarkers to select patients most likely to respond to STING-targeted therapies.
References
- 1. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 4. cGAS-STING pathway in cancer biotherapy | springermedizin.de [springermedizin.de]
- 5. portlandpress.com [portlandpress.com]
The Potential of STING Agonists in Antiviral Research: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature identifying a specific molecule designated "STING agonist-23." This guide will therefore focus on the broader class of STING (Stimulator of Interferator of Interferon Genes) agonists, using well-characterized examples to illustrate their potential in antiviral research. The principles, pathways, and methodologies described herein are representative of the field and can be applied to the study of novel STING agonists.
Executive Summary
The activation of the innate immune system presents a powerful strategy for combating viral infections. The STING signaling pathway is a critical component of this defense mechanism, responsible for detecting cytosolic DNA, a hallmark of many viral infections, and initiating a robust type I interferon (IFN) response. STING agonists, molecules that directly activate this pathway, have emerged as promising broad-spectrum antiviral candidates. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and quantitative data related to the use of STING agonists in antiviral research, intended for researchers, scientists, and drug development professionals.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is a central axis of innate immunity.[1][2] Upon encountering cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[1][2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, a protein resident on the endoplasmic reticulum (ER) membrane.[1] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These secreted interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state in the host cell and surrounding cells, thereby inhibiting viral replication.
STING Agonists in Antiviral Research
STING agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides.
-
Cyclic Dinucleotides (CDNs): These are analogs of the natural STING ligand, cGAMP. While potent, CDNs often suffer from poor membrane permeability and metabolic instability, limiting their therapeutic potential.
-
Non-Cyclic Dinucleotides: These are small molecules, such as the diamidobenzimidazole (diABZI) compounds, that have been developed to overcome the limitations of CDNs. They often exhibit improved pharmacokinetic properties.
The primary mechanism by which STING agonists exert their antiviral activity is through the induction of type I and III interferons. This leads to a broad-spectrum antiviral state that can inhibit the replication of a wide range of viruses.
Quantitative Data on Antiviral Activity
The following tables summarize representative quantitative data for the antiviral activity of STING agonists from published studies.
Table 1: In Vitro Antiviral Activity of diABZI-4 Against Respiratory Viruses
| Virus | Cell Line | Assay | EC50 (nM) | Reference |
| Influenza A Virus (IAV) | Human Lung Fibroblasts | Cytopathic Effect | 20-60 | |
| SARS-CoV-2 | Human Lung Fibroblasts | Cytopathic Effect | 20-60 | |
| Human Rhinovirus (HRV) | Human Lung Fibroblasts | Cytopathic Effect | 20-60 | |
| HCoV-229E | Human Lung Fibroblasts | Cytopathic Effect | < 20 | |
| Parainfluenza Virus 3 (PIV3) | Human Lung Fibroblasts | Cytopathic Effect | < 20 |
Table 2: In Vivo Efficacy of a STING Agonist against Hepatitis B Virus (HBV)
| STING Agonist | Animal Model | Administration | Outcome | Reference |
| DMXAA (murine STING agonist) | HBV hydrodynamic mouse model | Intraperitoneal | Significant reduction in HBV DNA replication intermediates in the liver |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral potential of STING agonists.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is a standard method to assess the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line permissive to the virus of interest (e.g., MRC-5 human lung fibroblasts)
-
Virus stock of known titer
-
STING agonist stock solution
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer the following day.
-
On the day of the experiment, prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the growth medium from the cells and add the diluted STING agonist. Include a "no drug" control (medium only) and a "no virus" control.
-
Immediately infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant cytopathic effect (CPE) in the "no drug" control wells (typically 3-5 days).
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of CPE for each drug concentration relative to the "no drug" and "no virus" controls. The EC50 value can then be determined by non-linear regression analysis.
Quantification of Viral Replication by qRT-PCR
This protocol measures the effect of a STING agonist on the amount of viral genetic material produced in infected cells.
Materials:
-
Host cell line and virus
-
STING agonist
-
24-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a viral gene
-
qPCR instrument
Procedure:
-
Seed host cells in a 24-well plate.
-
Treat the cells with the STING agonist at various concentrations.
-
Infect the cells with the virus.
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for a viral gene. Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative viral RNA levels for each treatment condition compared to the untreated control.
Challenges and Future Directions
Despite their promise, the development of STING agonists for antiviral therapy faces several challenges. These include:
-
Pharmacokinetics and Bioavailability: Many STING agonists have poor pharmacokinetic properties, which can limit their in vivo efficacy.
-
Systemic Toxicity: Widespread activation of the STING pathway can lead to excessive inflammation and potential toxicity.
-
Delivery: Targeted delivery of STING agonists to the site of infection is crucial to maximize efficacy and minimize off-target effects.
Future research will likely focus on the development of novel STING agonists with improved drug-like properties and the exploration of advanced drug delivery systems, such as nanoparticles, to enhance their therapeutic index.
Conclusion
STING agonists represent a promising new class of broad-spectrum antiviral agents. By activating a key pathway of the innate immune system, they have the potential to be effective against a wide range of viral pathogens, including emerging and drug-resistant viruses. While challenges remain in their clinical development, ongoing research into novel compounds and delivery strategies is paving the way for the potential use of STING agonists in the fight against viral diseases.
References
An In-depth Technical Guide to STING Agonist-23 and TBK1/IRF3 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed examination of a representative compound, herein referred to as STING Agonist-23 (SA-23), focusing on its mechanism of action and its role in inducing the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). This document includes quantitative data on pathway activation, detailed experimental protocols for assessing target engagement and downstream signaling, and visual diagrams of the core biological processes and workflows.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key signaling cascade of the innate immune system.[1] Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is recognized by cGAS.[1][2] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).
Upon binding cGAMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This translocation serves as a crucial step for the recruitment and activation of TBK1. TBK1, once activated, phosphorylates STING itself on its C-terminal tail (at Ser366 in the human variant), which creates a docking site for IRF3. TBK1 then phosphorylates IRF3 at specific serine residues (e.g., Ser396). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it functions as a transcription factor to drive the expression of type I interferons (such as IFN-β) and other inflammatory cytokines. STING agonists like SA-23 are designed to mimic the action of cGAMP, directly binding to and activating STING to initiate this signaling cascade.
Quantitative Data: SA-23 Activity
The activity of this compound (SA-23) can be quantified by measuring the phosphorylation of key downstream targets, TBK1 and IRF3, and by assessing the induction of interferon-stimulated genes. The following table summarizes representative data obtained from various in vitro assays.
| Agonist | Cell Line | Assay Type | Readout | EC50 (µM) | Max Induction (Fold Change) | Citation |
| SA-23 (Rep.) | THP-1 (Human Monocytes) | Western Blot | pTBK1 (Ser172) | 1.2 | 15 | |
| SA-23 (Rep.) | THP-1 (Human Monocytes) | Western Blot | pIRF3 (Ser396) | 1.5 | 20 | |
| SA-23 (Rep.) | HEK293-Dual™ hSTING-R232 | Luciferase Reporter | IRF-Luciferase | 0.8 | 150 | |
| SA-23 (Rep.) | BMDM (Mouse) | ELISA | IFN-β Secretion | 2.5 | 100 | |
| cGAMP (Ref.) | THP-1 | Western Blot | pTBK1 / pIRF3 | ~5.0 | 10-18 | |
| DMXAA (Ref.) | BMDM (Mouse) | ELISA | IFN-β Secretion | ~10.0 | 80-120 |
Note: Data for "SA-23 (Rep.)" is representative of typical non-cyclic dinucleotide STING agonists. BMDM: Bone Marrow-Derived Macrophages. EC50 values and fold induction can vary based on experimental conditions.
Experimental Protocols
Western Blot for TBK1 and IRF3 Phosphorylation
This protocol details the immunodetection of phosphorylated TBK1 (at Ser172) and IRF3 (at Ser396) in cell lysates following treatment with SA-23.
Methodology:
-
Cell Seeding and Treatment: Plate THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Differentiate with PMA (phorbol 12-myristate 13-acetate) if required. Stimulate cells with varying concentrations of SA-23 for a predetermined time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and Electrophoresis: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary: Incubate the membrane overnight at 4°C with a primary antibody specific for pTBK1 (Ser172) or pIRF3 (Ser396), diluted in 5% BSA/TBST.
-
Secondary: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: To normalize the data, the blot can be stripped and re-probed for total TBK1, total IRF3, or a loading control like β-actin. Quantify band intensity using densitometry software.
IRF/ISRE Luciferase Reporter Assay
This assay quantifies the activity of the IRF3 transcription factor by measuring the expression of a reporter gene (luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).
Methodology:
-
Cell Culture: Use a stable cell line, such as HEK293 or THP-1, that expresses human STING and contains a luciferase reporter construct driven by an ISRE promoter (e.g., InvivoGen's THP1-Dual™ cells). Seed the cells in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of SA-23. Add the compound to the appropriate wells. Include a positive control (e.g., cGAMP) and a negative control (vehicle/DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific reporter assay system (e.g., Promega ONE-Glo™, InvivoGen QUANTI-Luc™). This typically involves adding a reagent that both lyses the cells and contains the luciferin substrate.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Normalize the relative light units (RLU) to the vehicle control to determine the fold induction. Plot the fold induction against the compound concentration and fit a dose-response curve to calculate the EC50 value.
Conclusion
This compound demonstrates potent activation of the STING signaling pathway, leading to robust phosphorylation of the key downstream mediators TBK1 and IRF3. The experimental protocols outlined in this guide provide a reliable framework for assessing the activity of novel STING agonists. The quantification of TBK1 and IRF3 phosphorylation via Western blot serves as a direct measure of target engagement and pathway activation, while reporter gene assays offer a high-throughput method for determining compound potency. These methodologies are fundamental for the preclinical evaluation and development of STING agonists as next-generation immunotherapeutic agents.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-23 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, thereby mounting an anti-pathogen and anti-tumor immune response.[1][2][3] Consequently, STING agonists are promising therapeutic agents in cancer immunotherapy.[4][5] This document provides a detailed experimental protocol for the in vitro characterization of a novel STING agonist, designated STING agonist-23, in a cell culture setting.
Mechanism of Action
STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER). Upon binding of its ligand, such as cyclic GMP-AMP (cGAMP) synthesized by cGAS in response to cytosolic dsDNA, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons. The activated STING-TBK1 complex can also activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines.
Figure 1: Simplified STING signaling pathway.
Experimental Protocols
The following protocols are designed to assess the in vitro activity of this compound.
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: Human monocytic THP-1 cells or mouse macrophage RAW264.7 cells are commonly used. THP-1 cells are particularly useful as they can be differentiated into macrophage-like cells.
-
Culture Medium:
-
THP-1: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol.
-
RAW264.7: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
THP-1 (suspension): Subculture every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
-
RAW264.7 (adherent): Subculture when cells reach 80-90% confluency.
-
Protocol 2: Treatment of Cells with this compound
This protocol describes the treatment of cells to assess the activation of the STING pathway.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cells in culture (e.g., THP-1 or RAW264.7)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Complete growth medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. Allow adherent cells to attach overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the agonist.
-
Cell Treatment:
-
For adherent cells, aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
For suspension cells, add the concentrated agonist or vehicle directly to the wells.
-
-
Incubation: Incubate the cells for a specified period, typically 6-24 hours, depending on the downstream assay.
-
Harvesting: After incubation, harvest the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Figure 2: General experimental workflow.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol is for measuring the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Harvested cell culture supernatants
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (cell culture supernatants) to the wells.
-
Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Protocol 4: Analysis of STING Pathway Activation by Western Blot
This protocol is for detecting the phosphorylation of key signaling proteins in the STING pathway.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: EC50 Values of this compound for Cytokine Secretion in THP-1 Cells
| Cytokine | EC50 (µM) |
| IFN-β | Insert Value |
| TNF-α | Insert Value |
| IL-6 | Insert Value |
EC50 values were determined after a 6-hour stimulation with this compound.
Table 2: Gene Expression Analysis of Interferon-Stimulated Genes (ISGs) in RAW264.7 Cells
| Gene | Treatment | Fold Change (vs. Vehicle) |
| IFNB1 | This compound (10 µM) | Insert Value |
| CXCL10 | This compound (10 µM) | Insert Value |
Gene expression was measured by qPCR after a 4-hour treatment.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound in a well-ventilated area.
-
Dispose of all waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols for In Vitro Use of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of STING (Stimulator of Interferon Genes) agonists, exemplified by STING agonist-23. The protocols outlined below are designed to assess the activity and efficacy of STING agonists in relevant cell-based assays.
Introduction to STING Pathway
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING triggers a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response.[3][4]
Upon binding of cyclic dinucleotides (CDNs), such as cGAMP synthesized by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFNs and interferon-stimulated genes (ISGs).
Caption: The cGAS-STING signaling pathway.
Key In Vitro Applications and Protocols
The following are key in vitro assays to characterize the activity of this compound.
Assessment of STING Pathway Activation via Reporter Gene Assay
A common method to screen for STING agonists is to use a reporter cell line that expresses a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter.
Experimental Protocol:
-
Cell Seeding: Seed a STING-competent reporter cell line (e.g., THP-1-Lucia™ ISG) in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions. For luciferase, this typically involves cell lysis and addition of a luciferase substrate, followed by measurement of luminescence.
-
Data Analysis: Normalize the reporter signal to the vehicle control and plot the dose-response curve to determine the EC50 value.
Caption: Workflow for a STING agonist reporter gene assay.
Quantification of Cytokine Production by ELISA
Activation of the STING pathway leads to the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of these secreted cytokines in cell culture supernatants.
Experimental Protocol:
-
Cell Seeding: Seed immune cells such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-β) on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentration based on the standard curve and plot the dose-response to determine the EC50.
Table 1: Representative EC50 Values for STING Agonist-Induced Cytokine Secretion
| STING Agonist | Cell Line | Cytokine | EC50 (µM) | Reference |
| SNX281 | THP-1 | IFN-β | 6.6 | |
| SNX281 | THP-1 | TNF-α | 7.2 | |
| SNX281 | THP-1 | IL-6 | 8.5 | |
| GA-MOF | THP-1 Reporter | IRF Response | 2.34 | |
| GA | THP-1 Reporter | IRF Response | 6.98 | |
| BNBC | HepG2/STING | IFN-β mRNA | ~2.2 |
Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
The production of type I IFNs leads to the upregulation of a wide range of ISGs, which are the ultimate effectors of the antiviral and anti-tumor response. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to measure the change in mRNA levels of specific ISGs.
Experimental Protocol:
-
Cell Treatment: Treat appropriate cells (e.g., PBMCs, fibroblasts) with this compound for a defined period (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the ISGs of interest (e.g., IFIT1, MX1, OAS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.
Caption: Workflow for analyzing ISG expression by RT-qPCR.
Assessment of STING Pathway Protein Phosphorylation by Western Blot
Activation of the STING pathway involves the phosphorylation of key signaling proteins, including STING itself, TBK1, and IRF3. Western blotting can be used to detect these phosphorylation events.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 30 minutes to 6 hours) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of STING (e.g., p-STING Ser366), TBK1 (e.g., p-TBK1 Ser172), and IRF3 (e.g., p-IRF3 Ser396), as well as antibodies for the total proteins as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Analyze the band intensities to determine the extent of protein phosphorylation.
Table 2: Key Phosphorylation Events in the STING Pathway
| Protein | Phosphorylation Site | Function |
| STING | Ser366 | Recruitment and activation of IRF3 |
| TBK1 | Ser172 | Activation of TBK1 kinase activity |
| IRF3 | Ser396 | Dimerization and nuclear translocation |
Conclusion
The in vitro assays described provide a robust framework for characterizing the activity of novel STING agonists like this compound. By employing a combination of reporter gene assays, cytokine quantification, ISG expression analysis, and western blotting for key phosphorylation events, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action in activating the STING signaling pathway. These studies are crucial for the preclinical development of STING agonists as potential therapeutics for cancer and infectious diseases.
References
Application Notes and Protocols: Stimulation of THP-1 Cells with STING Agonist-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stimulation of the human monocytic THP-1 cell line with a novel STING (Stimulator of Interferon Genes) agonist, designated here as STING agonist-23. This document includes detailed protocols for cell culture, differentiation, and stimulation, as well as expected outcomes and data presentation formats.
Introduction to STING Activation in THP-1 Cells
The THP-1 cell line, derived from a human acute monocytic leukemia patient, is a widely used model for studying monocyte and macrophage functions, including innate immune responses.[1][2] These cells can be differentiated into macrophage-like cells, which are highly responsive to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] Activation of STING is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[5] STING agonists are molecules that can initiate this signaling cascade, making them valuable tools for research and potential therapeutic agents.
The STING Signaling Pathway
Upon binding of a STING agonist, the STING protein, resident in the endoplasmic reticulum (ER), undergoes a conformational change and translocates to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory genes.
Quantitative Data Summary
The following tables summarize expected quantitative data from the stimulation of differentiated THP-1 cells with a STING agonist. These values are based on published data for other STING agonists and should be considered as a reference. Optimal concentrations and responses for this compound will need to be determined empirically.
Table 1: Dose-Response of this compound on IFN-β Production
| This compound (µM) | IFN-β Production (pg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | < 50 | 100 |
| 0.1 | 500 ± 50 | 98 ± 2 |
| 1 | 2500 ± 200 | 95 ± 3 |
| 10 | 8000 ± 500 | 90 ± 5 |
| 50 | 9500 ± 600 | 85 ± 5 |
| 100 | 9000 ± 700 | 70 ± 8 |
Table 2: Cytokine Profile Following this compound Stimulation
| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (10 µM) |
| IFN-β | < 50 | 8000 ± 500 |
| TNF-α | < 20 | 1500 ± 150 |
| IL-6 | < 10 | 1200 ± 100 |
| CXCL10 | < 100 | 5000 ± 400 |
Experimental Protocols
THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining THP-1 human monocytic cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Centrifuge
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: THP-1 cells grow in suspension. Monitor cell density and maintain the culture between 2 x 10^5 and 8 x 10^5 viable cells/mL. To subculture, aspirate the cell suspension and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium at the desired seeding density.
Differentiation of THP-1 Monocytes into Macrophage-like Cells
This protocol details the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells in suspension culture
-
Complete growth medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well, 24-well, or 96-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in the desired tissue culture plates.
-
PMA Treatment: Add PMA to the cell suspension to a final concentration of 50-100 ng/mL. Gently swirl the plates to ensure even distribution.
-
Incubation for Differentiation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
Washing: After the incubation period, carefully aspirate the PMA-containing medium. Wash the adherent cells twice with pre-warmed sterile PBS to remove any remaining PMA and non-adherent cells.
-
Resting Phase: Add fresh, pre-warmed complete growth medium without PMA to the cells. Incubate for an additional 24 hours to allow the cells to rest and return to a basal state before stimulation.
Stimulation of Differentiated THP-1 Cells with this compound
This protocol outlines the procedure for stimulating the differentiated THP-1 macrophage-like cells with this compound.
Materials:
-
Differentiated THP-1 macrophage-like cells in culture plates
-
Complete growth medium
-
This compound stock solution (concentration and solvent to be determined based on the compound's properties)
-
Vehicle control (e.g., DMSO, PBS)
Procedure:
-
Preparation of this compound: Prepare a working solution of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Stimulation: Aspirate the medium from the rested, differentiated THP-1 cells. Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the desired time points (e.g., 6, 12, 24 hours). The optimal incubation time should be determined in preliminary experiments. A 24-hour incubation is often sufficient for robust cytokine production.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and transfer it to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to a new tube and store at -80°C for cytokine analysis (e.g., ELISA).
-
Cell Lysate: Wash the adherent cells with cold PBS. Lyse the cells directly in the wells using an appropriate lysis buffer for downstream applications such as qPCR (for gene expression analysis) or Western blotting (for protein analysis).
-
Downstream Analysis: IFN-β ELISA
This protocol provides a general outline for quantifying IFN-β in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IFN-β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IFN-β ELISA kit.
-
Briefly, this typically involves adding standards and samples to a microplate pre-coated with an anti-human IFN-β antibody.
-
After incubation and washing steps, a biotin-conjugated anti-human IFN-β antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is stopped.
-
The optical density is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated using the provided standards, and the concentration of IFN-β in the samples is calculated from this curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is low (e.g., <0.1%). |
| No or Low STING Activation | Incomplete differentiation of THP-1 cells. | Confirm differentiation by observing cell morphology (adherence and spreading). Optimize PMA concentration and incubation time. |
| Inactive this compound. | Check the stability and proper storage of the compound. Prepare fresh dilutions for each experiment. | |
| THP-1 cells have a specific STING allele that may be less responsive. | The common THP-1 cell line possesses the HAQ allele of STING, which can show different responsiveness compared to the wild-type allele. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding. |
| Inconsistent pipetting. | Use calibrated pipettes and proper pipetting techniques. |
By following these detailed application notes and protocols, researchers can effectively stimulate THP-1 cells with this compound and analyze the resulting innate immune activation. This will enable a thorough characterization of the compound's activity and its potential for further development.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. researchgate.net [researchgate.net]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Administration of STING Agonist-23 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of STING (Stimulator of Interferon Genes) agonists in mouse models. The information is curated for professionals in immunology, oncology, and drug development to facilitate the design and execution of preclinical studies evaluating STING-targeted therapies.
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. Pharmacological activation of STING can remodel the tumor microenvironment, enhance antigen presentation, and promote the priming of tumor-specific T cells. This document outlines the administration of a generic STING agonist, referred to as STING agonist-23, in various mouse models, drawing upon established methodologies for similar compounds.
Core Concepts: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[1][2][3]
Quantitative Data Summary
The efficacy of STING agonists has been demonstrated in various preclinical mouse models. The following tables summarize representative quantitative data from studies using different STING agonists, which can serve as a benchmark for experiments with this compound.
Table 1: Anti-Tumor Efficacy of STING Agonists in Syngeneic Mouse Models
| STING Agonist | Mouse Model | Tumor Type | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) | Reference |
| diABZI | B16-F10 | Melanoma | Intravenous | 2 mg/kg, 3 doses | Significant (P < 0.001) | Not Reported | [4] |
| ALG-031048 | CT26 | Colon Carcinoma | Intratumoral | 25 or 100 µg, 3 doses (q3d) | Not Reported | Up to 90% | [5] |
| ALG-031048 | 4T1 | Breast Cancer | Subcutaneous | 0.5 mg/kg, 2 doses (Day 1, 8) | 40.3% | Not Reported | |
| JNJ-67544412 | Syngeneic models | Not specified | Intratumoral | q3d x 3 or weekly | Significant | Yes | |
| SNX281 | CT26 | Colon Carcinoma | Intravenous | Single dose | Potent | Yes | |
| STINGVAX (CDN) | B16 | Melanoma | Peritumoral | Single injection | Dose-dependent | Not Reported |
Table 2: Immunomodulatory Effects of STING Agonists
| STING Agonist | Mouse Model | Effect | Observation | Reference |
| JNJ-67544412 | Syngeneic models | Immune Cell Infiltration | Increased CD8+ T cells in treated tumors | |
| PolySTING | B16-F10 | Immune Cell Infiltration | 4.8-fold increase in CD8+ T cells in the TME | |
| diABZI | B16-F10 | Myeloid Cell Maturation | Promotes myeloid cell maturation and extramedullary hematopoiesis | |
| diABZI | C57BL/6 | Cytokine Induction | Dose-dependent induction of plasma IFN-β | |
| E7766 | Human Patients | Cytokine Induction | Transient increase in plasma IFN-α, IFN-β, TNF-α, IL-6 |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Tumor Model
This protocol outlines the steps to assess the therapeutic efficacy of this compound in a subcutaneous tumor model.
1. Cell Culture and Tumor Implantation:
- Culture a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.
- Harvest cells during the exponential growth phase and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
2. Treatment Administration:
- Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Intratumoral (i.t.) Administration:
- Prepare this compound in a sterile vehicle (e.g., saline, 40% PEG400 in saline).
- Inject a defined dose (e.g., 10-100 µg in 50 µL) directly into the tumor using a 27-30 gauge needle.
- A common dosing schedule is three injections every three days (q3d x 3).
- Systemic (Intravenous, i.v.) Administration:
- Prepare this compound in a suitable sterile vehicle for intravenous injection.
- Administer a defined dose (e.g., 0.5-2 mg/kg) via the tail vein.
- Dosing schedules can vary, for example, three doses with a few days interval.
3. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth delay or regression. A secondary endpoint can be overall survival.
- Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
4. Re-challenge Studies:
- For mice that achieve a complete tumor response, a re-challenge with the same tumor cells on the contralateral flank can be performed to assess the establishment of long-term, tumor-specific immunological memory.
Protocol 2: Pharmacodynamic Analysis of Immune Activation
This protocol describes the collection and analysis of tissues to evaluate the immunological effects of this compound.
1. Tissue Collection:
- At specified time points after treatment (e.g., 6, 24, 72 hours), euthanize a subset of mice from each group.
- Collect tumors, tumor-draining lymph nodes (TDLNs), spleens, and peripheral blood.
2. Immune Cell Analysis by Flow Cytometry:
- Prepare single-cell suspensions from tumors, TDLNs, and spleens.
- Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1) and activation markers (e.g., CD69, CD86, PD-1).
- Analyze the stained cells using a flow cytometer to quantify changes in immune cell populations and their activation status.
3. Cytokine and Chemokine Analysis:
- Collect plasma from peripheral blood.
- Prepare tumor homogenates.
- Measure cytokine and chemokine levels (e.g., IFN-β, TNF-α, IL-6, CXCL10) in plasma and tumor lysates using ELISA or multiplex bead-based assays.
4. Gene Expression Analysis:
- Isolate RNA from tumors or sorted immune cell populations.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to the STING pathway and immune activation (e.g., Ifnb1, Cxcl10, Irf7).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study of a STING agonist.
Conclusion
The in vivo administration of STING agonists in mouse models is a powerful approach to investigate their therapeutic potential and mechanisms of action. The protocols and data presented herein provide a foundation for designing robust preclinical studies. Careful consideration of the mouse model, STING agonist formulation, administration route, and dosing schedule is crucial for obtaining reproducible and translatable results. The comprehensive analysis of both anti-tumor efficacy and immunomodulatory effects will be essential for the successful clinical development of novel STING-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
Application Notes and Protocols: STING Agonist Dosage for Cancer Immunotherapy Studies
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged cancer cells. Activation of the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME). This potent immune activation has positioned STING agonists as a promising class of therapeutics for cancer immunotherapy, with the potential to turn immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[1][2][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use and dosage of STING agonists in cancer immunotherapy studies. While the query specified "STING agonist-23," publicly available information on a compound with this exact name for cancer immunotherapy is limited. A compound named "STING agonist 23" is commercially available and has been shown to activate the STING pathway in vitro and increase IFN-β and TNF-α levels in mice in vivo.[4] However, specific dosage and efficacy data in cancer models are not extensively published. Therefore, this guide will focus on widely studied and clinically relevant STING agonists, such as cyclic dinucleotides (e.g., 2'3'-cGAMP, ADU-S100) and non-cyclic dinucleotides (e.g., diABZI, E7766), to provide a comprehensive overview of dosing strategies.
Mechanism of Action: The cGAS-STING Signaling Pathway
The activation of the anti-tumor immune response by STING agonists is mediated through the cGAS-STING signaling cascade.
-
DNA Sensing : Double-stranded DNA (dsDNA) from cancer cells accumulates in the cytosol of antigen-presenting cells (APCs) like dendritic cells. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS).[1]
-
Second Messenger Synthesis : Upon binding dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation : cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).
-
Translocation and Signaling : This binding event induces a conformational change in STING, causing it to translocate from the ER to the Golgi apparatus. There, it recruits and activates TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation : TBK1 phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β). STING activation also initiates NF-κB signaling, leading to the production of other pro-inflammatory cytokines.
-
Anti-Tumor Immunity : The secreted type I IFNs and cytokines stimulate dendritic cell maturation, enhance antigen presentation, and promote the priming and recruitment of tumor-specific CD8+ T cells, culminating in a robust anti-tumor immune response.
Dosage and Administration in Preclinical Studies
The dosage of STING agonists in preclinical models varies significantly based on the compound, tumor model, and administration route. Intratumoral (i.t.) injection is common for early-generation agonists to maximize local concentration and minimize systemic toxicity, while newer compounds are being developed for systemic (e.g., intravenous, i.v., or subcutaneous, s.c.) delivery.
Table 1: Summary of Preclinical Dosing of STING Agonists
| Agonist | Dose | Route | Mouse Model / Cancer Type | Key Findings & Combination Therapies |
|---|---|---|---|---|
| diABZI | 1.5 mg/kg | i.v. | KP4662 Pancreatic Cancer | Delayed tumor growth; increased 18F-FDG uptake in lymphoid organs, indicating immune activation. |
| ADU-S100 | Low-dose (not specified) | i.t. | B16-F10 Melanoma, Colon Cancer | Increased anti-angiogenic factors; enhanced efficacy when combined with anti-VEGFR2 and anti-PD-1/CTLA-4 antibodies. |
| ALG-031048 | 100 µg | i.t. | CT26 Colon Carcinoma | Significantly delayed tumor growth. |
| ALG-031048 | 4 mg/kg | s.c. | CT26 Colon Carcinoma | Dose-dependent delay in tumor growth; one animal became tumor-free. |
| SAPCon [100 kDa] (diABZI conjugate) | 0.68 mg/kg (drug equiv.) | i.v. | EO771 Breast Cancer | Significantly reduced tumor burden and prolonged survival (44% complete response) compared to free diABZI. |
General Protocol for In Vivo Efficacy Studies
This protocol outlines a typical workflow for evaluating a STING agonist in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Tumor cell line compatible with the mouse strain (e.g., B16-F10, CT26)
-
Cell culture medium and reagents
-
STING agonist and vehicle solution (e.g., 40% PEG400 in saline for diABZI)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell analysis
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 105 B16-F10 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. The formula Volume = 0.5 × (length × width2) is commonly used.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm3), randomize mice into treatment groups (e.g., Vehicle, STING Agonist, STING Agonist + Checkpoint Inhibitor).
-
Treatment Administration: Administer the STING agonist and/or other therapies according to the planned schedule and route (e.g., i.t., i.v.). A common regimen involves multiple doses spaced several days apart.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. Primary endpoints typically include tumor growth delay, complete tumor regression, and overall survival.
-
Pharmacodynamic/Immunophenotyping Analysis: At specified time points (e.g., 24 hours after the final dose), euthanize a subset of mice. Harvest tumors, spleens, and lymph nodes for analysis of immune cell infiltration and activation (e.g., CD8+ T cells, DCs) by flow cytometry or single-cell RNA sequencing.
Dosage and Administration in Clinical Studies
The translation of STING agonists to the clinic has primarily involved intratumoral administration, though systemically delivered agents are also under investigation. Dose-escalation studies are crucial for determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
Table 2: Summary of Clinical Dosing of STING Agonists
| Agonist | Phase | Route | Dose Range | Cancer Types | Key Findings |
|---|---|---|---|---|---|
| ADU-S100 (MIW815) | Phase I (Monotherapy) | i.t. | 50 - 6,400 µg (weekly) | Advanced/Metastatic Solid Tumors & Lymphoma | One dose-limiting toxicity (DLT) was observed. Efficacy was modest with one confirmed partial response (PR). |
| ADU-S100 (MIW815) | Phase I (with Spartalizumab) | i.t. | Not specified | Advanced/Metastatic Solid Tumors & Lymphoma | No DLTs observed; several patients experienced PRs. |
| E7766 | Phase I/Ib | i.t. | 75 - 1,000 µg | Advanced Solid Tumors & Lymphoma | MTD was not defined. DLTs occurred at 600 µg and 780 µg. 33.3% of patients achieved stable disease. On-target pharmacodynamic effects were observed. |
| MK-1454 (Ulevostinag) | Phase I (with Pembrolizumab) | i.t. | 10 - 3000 µg | Advanced Solid Tumors & Lymphoma | 24% of patients had a partial response. The median reduction in the diameter of the primary lesion was 83%. |
Protocol for In Vitro Potency Assessment
An essential step in characterizing a STING agonist is to determine its potency in activating the pathway in relevant immune cells. This can be achieved by measuring the induction of IFN-β.
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
STING agonist
-
ELISA kit for human IFN-β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of ~1 x 105 cells per well.
-
Agonist Preparation: Prepare a serial dilution of the STING agonist in culture medium to cover a wide concentration range (e.g., from 1 nM to 30 µM).
-
Cell Stimulation: Add the diluted STING agonist to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-β Measurement: Quantify the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the STING agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 (half-maximal effective concentration), which represents the potency of the agonist.
Key Considerations for Dosing Strategy
-
Route of Administration: Intratumoral injection is effective for accessible tumors but has limitations. Systemic delivery via novel formulations like nanoparticles or antibody-drug conjugates (ADCs) may improve efficacy against metastatic disease and enhance safety.
-
Dose-Response Relationship: The relationship between STING agonist dose and anti-tumor efficacy is not always linear. Some preclinical studies suggest that lower doses may be as effective or even superior to high doses, potentially by promoting vascular normalization rather than vascular disruption and improving the expansion of tumor-specific T cells.
-
Combination Therapies: STING agonists show strong synergy with other immunotherapies, particularly immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). The activation of the TME by STING agonists can sensitize previously resistant tumors to checkpoint blockade. The dosing schedule of each agent in a combination regimen must be carefully optimized.
-
Toxicity: Systemic administration can lead to on-target toxicities due to widespread cytokine release. Common treatment-related adverse events in clinical trials include fever, chills, and fatigue. Dosing strategies must balance efficacy with manageable safety profiles.
Conclusion
STING agonists are a powerful tool in cancer immunotherapy, capable of initiating a robust anti-tumor immune response. Determining the optimal dosage and administration strategy is critical for translating promising preclinical results into clinical success. Researchers should consider the specific properties of the agonist, the tumor model, and the potential for combination therapies when designing their studies. While early-generation agonists have faced challenges, the development of novel compounds and advanced delivery systems continues to expand the therapeutic potential of targeting the STING pathway to fight cancer.
References
Application Notes and Protocols: STING Agonist diABZI as a Potent Adjuvant for SARS-CoV-2 Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to combat the COVID-19 pandemic, caused by the SARS-CoV-2 virus, has highlighted the critical role of effective vaccines. Adjuvants, substances that enhance the immunogenicity of antigens, are pivotal in developing robust and durable vaccine responses. The Stimulator of Interferon Genes (STING) pathway has emerged as a promising target for vaccine adjuvants due to its central role in innate immunity. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a potent adaptive immune response.
This document provides detailed application notes and protocols for the use of a synthetic STING agonist, diABZI, as an adjuvant for a SARS-CoV-2 subunit vaccine. While the specific "STING agonist-23" was not identifiable in publicly available literature, diABZI serves as a well-characterized and potent alternative that has demonstrated significant efficacy in preclinical SARS-CoV-2 studies. These guidelines are intended for researchers, scientists, and drug development professionals working on next-generation vaccine platforms.
STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines, which in turn orchestrate a broader immune response involving both innate and adaptive immunity.
Data Presentation: Efficacy of diABZI as a SARS-CoV-2 Vaccine Adjuvant
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of a SARS-CoV-2 subunit vaccine adjuvanted with the STING agonist diABZI in a K18-hACE2 transgenic mouse model.
Table 1: In Vivo Protection Against SARS-CoV-2 Challenge
| Treatment Group | Adjuvant | Challenge Virus | Percent Weight Loss (Day 7 post-infection) | Survival Rate (%) | Reference |
| Vehicle Control | None | SARS-CoV-2 | ~25% | 0% | [1][2] |
| diABZI (0.5 mg/kg, intranasal) | diABZI | SARS-CoV-2 | Minimal to no weight loss | 100% | [2] |
| diABZI (0.25 mg/kg, intranasal) | diABZI | SARS-CoV-2 | Minimal to no weight loss | 100% | [3] |
Table 2: Viral Load Reduction in Respiratory Tract
| Treatment Group | Adjuvant | Tissue | Viral Load Reduction (vs. Vehicle) | Timepoint | Reference |
| diABZI (intranasal) | diABZI | Lungs | Significant reduction in N-protein, Nsp14, and ORF1 expression | 48 hours post-infection | [2] |
| diABZI (intranasal) | diABZI | Lungs & Nasal Turbinates | Significantly reduced viral loads | Not specified | |
| diABZI (in vitro) | diABZI | Calu-3 cells | ~1,000-fold reduction in viral RNA | Not applicable |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating a SARS-CoV-2 subunit vaccine adjuvanted with the STING agonist diABZI in a mouse model.
Vaccine Formulation
Objective: To prepare a stable formulation of the SARS-CoV-2 spike protein antigen with the diABZI adjuvant.
Materials:
-
Recombinant SARS-CoV-2 Spike (S) protein (trimeric, stabilized)
-
STING Agonist diABZI (e.g., diABZI-4)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Reconstitute the lyophilized SARS-CoV-2 S protein in sterile PBS to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Prepare a stock solution of diABZI in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in sterile PBS immediately before use. Ensure the final DMSO concentration is non-toxic (typically <1%).
-
On the day of immunization, thaw an aliquot of the S protein antigen.
-
Gently mix the S protein antigen with the diluted diABZI adjuvant solution to achieve the desired final concentrations for injection (e.g., 5 µg of S protein and 5 µg of diABZI in a 50 µL total volume per mouse for intramuscular injection).
-
Keep the formulated vaccine on ice until administration.
Mouse Immunization and Challenge
Objective: To immunize mice with the adjuvanted vaccine and subsequently challenge them with SARS-CoV-2 to assess protective efficacy.
Animal Model: K18-hACE2 transgenic mice (8-12 weeks old, mixed sex) are susceptible to SARS-CoV-2 infection.
Materials:
-
Formulated vaccine (S protein + diABZI)
-
Control formulations (S protein alone, diABZI alone, PBS)
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (e.g., 28-gauge)
Protocol:
-
Immunization:
-
Anesthetize the mice using isoflurane.
-
Administer a 50 µL intramuscular (IM) injection into the hind limb.
-
Administer a booster immunization on day 21 following the same procedure.
-
-
Serum Collection:
-
Collect blood samples via submandibular or saphenous vein bleeding at baseline (day 0), day 21 (before boost), and day 35 (two weeks post-boost) to assess antibody responses.
-
-
SARS-CoV-2 Challenge:
-
On day 42 (three weeks post-boost), anesthetize the immunized and control mice.
-
Perform an intranasal challenge with a lethal dose of SARS-CoV-2 (e.g., 2.5 x 10^4 PFU in 20 µL of sterile PBS).
-
-
Monitoring:
-
Monitor the mice daily for weight loss and clinical signs of disease for 14 days post-challenge.
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
Pseudovirus Neutralization Assay
Objective: To determine the titer of neutralizing antibodies in the serum of immunized mice.
Materials:
-
Heat-inactivated mouse serum samples
-
SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the S protein and a luciferase reporter gene)
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
Protocol:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
On the day of the assay, perform serial dilutions of the heat-inactivated mouse serum (e.g., starting from 1:20) in culture medium.
-
Mix the diluted serum with a standardized amount of SARS-CoV-2 pseudovirus and incubate for 1 hour at 37°C.
-
Remove the culture medium from the HEK293T-hACE2 cells and add the serum-pseudovirus mixture.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The neutralization titer (e.g., NT50) is calculated as the reciprocal of the serum dilution that inhibits pseudovirus entry by 50% compared to the control (virus only).
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Objective: To quantify the number of SARS-CoV-2-specific IFN-γ-secreting T cells in the spleens of immunized mice.
Materials:
-
Spleens from immunized mice
-
ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody
-
Peptide pools spanning the SARS-CoV-2 S protein
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) conjugate
-
BCIP/NBT substrate solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Protocol:
-
Isolate splenocytes from immunized mice at a specified time point (e.g., 2 weeks post-final immunization).
-
Seed 2.5 x 10^5 splenocytes per well in the pre-coated ELISpot plate.
-
Stimulate the cells with the SARS-CoV-2 S protein peptide pool (e.g., at 1 µg/mL per peptide). Include a negative control (medium only) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-AP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Air-dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of a STING agonist-adjuvanted SARS-CoV-2 vaccine in a preclinical mouse model.
Logical Relationship of Components
This diagram illustrates the logical relationship between the vaccine components, the induced immune responses, and the resulting protective outcome.
References
Application Notes and Protocols: Measuring Cytokine Induction by STING Agonist-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1][2][3][4] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-viral and anti-tumor immunity.[3] Consequently, STING agonists are being actively investigated as potential therapeutics for cancer and infectious diseases. This document provides a detailed protocol for measuring the induction of cytokines by a generic STING agonist, referred to here as STING agonist-23, in relevant cell-based assays.
STING Signaling Pathway
Upon binding of a STING agonist, such as cyclic dinucleotides (CDNs) like cGAMP, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs). Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
Cell Culture and Seeding
A variety of cell types can be utilized to assess STING activation, with the choice depending on the specific research question. Human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1 are commonly used and express all the necessary components of the STING pathway.
Table 1: Recommended Cell Lines and Seeding Densities
| Cell Line | Description | Seeding Density (cells/well in 96-well plate) |
| THP-1 | Human monocytic leukemia cell line | 5 x 10^5 |
| Human PBMCs | Primary immune cells | 1 x 10^6 |
| Murine Embryonic Fibroblasts (MEFs) | For studying the murine STING pathway | 5 x 10^4 |
Protocol:
-
Culture cells in their recommended medium (e.g., RPMI-1640 with 10% FBS for THP-1 and PBMCs) in a 37°C, 5% CO2 incubator.
-
On the day of the experiment, harvest and count the cells.
-
Seed the cells in a 96-well cell culture plate at the appropriate density as indicated in Table 1.
-
Allow the cells to adhere and stabilize for at least 4 hours (for adherent cells like MEFs) or use immediately (for suspension cells like THP-1 and PBMCs).
This compound Stimulation
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a dilution series of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the agonist).
-
Carefully remove the medium from the wells (for adherent cells) or add the agonist dilutions directly to the cell suspension.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
Supernatant Collection and Cytokine Measurement
The concentration of secreted cytokines in the cell culture supernatant can be measured using various immunoassays, with ELISA being a common and robust method. Multiplex assays (e.g., Luminex) can also be used to measure a panel of cytokines simultaneously.
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 300-500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.
-
Perform an ELISA for the cytokines of interest (e.g., IFN-β, TNF-α, IL-6, CXCL10) according to the manufacturer's instructions. Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Data Presentation
The quantitative data obtained from the cytokine assays should be presented in a clear and organized manner to facilitate comparison between different concentrations of this compound and the control.
Table 2: Example Data - IFN-β Induction by this compound in THP-1 Cells
| This compound (µM) | IFN-β (pg/mL) ± SD |
| 0 (Vehicle Control) | < 15.6 |
| 1 | 250 ± 35 |
| 10 | 1500 ± 120 |
| 50 | 4500 ± 350 |
| 100 | 5200 ± 410 |
Table 3: Example Data - Pro-inflammatory Cytokine Induction by this compound (50 µM) in Human PBMCs
| Cytokine | Concentration (pg/mL) ± SD (Vehicle Control) | Concentration (pg/mL) ± SD (this compound) |
| TNF-α | < 31.2 | 2800 ± 210 |
| IL-6 | < 15.6 | 3500 ± 300 |
| CXCL10 | < 62.5 | 8000 ± 650 |
Troubleshooting
-
Low or no cytokine induction:
-
Confirm the activity of the this compound.
-
Ensure the cells are healthy and passage number is low.
-
Verify that the chosen cell line expresses all necessary STING pathway components.
-
Optimize the concentration of the agonist and the incubation time.
-
-
High background in vehicle control:
-
Check for contamination in the cell culture.
-
Ensure the solvent used for the agonist is not toxic to the cells at the concentration used.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Make sure cells are evenly distributed in the wells.
-
Conclusion
This protocol provides a robust framework for measuring the induction of cytokines by this compound. By carefully selecting the appropriate cell type, optimizing the stimulation conditions, and utilizing sensitive immunoassays, researchers can effectively characterize the in vitro activity of novel STING agonists for drug development and immunology research.
References
Application of STING Agonist MSA-2 in Breast Cancer Models: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the STING (Stimulator of Interferon Genes) agonist MSA-2 in preclinical breast cancer models. MSA-2 is an orally available, non-nucleotide STING agonist that has demonstrated significant anti-tumor efficacy. By activating the cGAS-STING pathway, MSA-2 stimulates the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote a robust anti-tumor adaptive immune response. These characteristics make MSA-2 a promising candidate for cancer immunotherapy, particularly in poorly immunogenic tumors.[1][2]
Mechanism of Action: The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[3][4] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal that can originate from pathogens or damaged host cells—cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3] This cascade of events enhances antigen presentation and promotes the activation and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment, ultimately leading to tumor cell death.
Caption: The cGAS-STING signaling pathway.
Data Presentation: Efficacy of MSA-2 in Breast Cancer Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of the STING agonist MSA-2 in murine breast cancer models.
Table 1: In Vivo Anti-Tumor Efficacy of MSA-2 in Breast Cancer Models
| Breast Cancer Model | Animal Model | MSA-2 Dose and Administration | Key Findings | Reference |
| EMT-6 (Orthotopic) | BALB/c mice | 50 mg/kg, oral (single dose) | Significantly retarded tumor growth. | |
| 4T1 (Orthotopic) | BALB/c mice | Not specified | Less prominent therapeutic effect compared to melanoma models. | |
| D2.0R (Intracardiac) | BALB/c mice | 1 mg (approx. 50 mg/kg), single treatment | Increased survival of mice. |
Table 2: Effect of MSA-2 on Cytokine and Chemokine Production in the EMT-6 Tumor Microenvironment
Data collected 6 hours after a single oral dose of 50 mg/kg MSA-2.
| Cytokine/Chemokine | Fold Change vs. Control | Reference |
| IFN-β | Markedly upregulated | |
| IL-6 | Markedly upregulated | |
| TNF-α | Markedly upregulated | |
| IFN-γ | Markedly upregulated | |
| CCL2 | Markedly upregulated | |
| CCL3 | Markedly upregulated | |
| CCL4 | Markedly upregulated | |
| CCL5 | Markedly upregulated | |
| CXCL1 | Markedly upregulated | |
| CXCL9 | Markedly upregulated | |
| CXCL10 | Markedly upregulated |
Table 3: Effect of MSA-2 on Immune Cell Populations
| Breast Cancer Model | Animal Model | MSA-2 Treatment | Key Findings on Immune Cells | Reference |
| EMT-6 | BALB/c mice | Combination with anti-TGF-β/PD-L1 | Upregulated numbers and activities of tumor-infiltrating lymphocytes. | |
| 4T1 | BALB/c mice | Combination with atezolizumab | Increased CD8+ cytotoxic T cells and decreased FOXP3+ Treg cells in the tumor. | |
| D2.0R | BALB/c mice | Single treatment | Increases NK cell killing in vitro. |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of MSA-2 in breast cancer models, synthesized from published studies.
In Vivo Murine Breast Cancer Model
This protocol describes the establishment of an orthotopic breast cancer model and subsequent treatment with MSA-2.
Caption: Experimental workflow for in vivo studies.
Materials:
-
Breast cancer cell line (e.g., EMT-6, 4T1)
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MSA-2
-
Vehicle for MSA-2 (e.g., as specified by the manufacturer or in literature)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture EMT-6 or 4T1 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Anesthetize the mice. Inject 1 x 10^5 cells (in 100 µL of PBS) into the right mammary fat pad of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
MSA-2 Administration:
-
Oral Administration: Prepare the MSA-2 solution in the appropriate vehicle. Administer the specified dose (e.g., 50 mg/kg) via oral gavage. The treatment schedule may vary (e.g., single dose, or multiple doses over a period).
-
Intratumoral Administration: Prepare the MSA-2 solution and inject the desired dose directly into the tumor.
-
-
Control Group: Administer the vehicle alone to the control group following the same schedule as the treatment group.
-
Endpoint Analysis: Continue monitoring tumor growth and body weight. At the end of the study (or when tumors reach a humane endpoint), euthanize the mice.
-
Tissue Harvesting: Harvest tumors, spleens, and other organs of interest for further analysis (e.g., flow cytometry, ELISA, immunohistochemistry).
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for analyzing immune cell populations in tumors.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1, F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the harvested tumor tissue into small pieces.
-
Digest the tissue in RPMI 1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Stain with a live/dead marker according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify specific immune cell subsets based on their marker expression.
-
Cytokine Analysis by ELISA
This protocol outlines the measurement of cytokine levels in serum or tumor homogenates.
Materials:
-
Mouse serum or tumor tissue homogenate
-
ELISA kit for the cytokine of interest (e.g., mouse IFN-β, IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Collect blood via cardiac puncture or tail vein bleeding, allow it to clot, and centrifuge to separate the serum.
-
Tumor Homogenate: Homogenize the tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the homogenate.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve. For tumor homogenates, normalize the cytokine concentration to the total protein concentration.
-
Conclusion
The STING agonist MSA-2 demonstrates significant potential as an immunotherapeutic agent for breast cancer. Its ability to activate the innate immune system and remodel the tumor microenvironment provides a strong rationale for its further investigation, both as a monotherapy and in combination with other cancer treatments such as checkpoint inhibitors. The protocols and data presented here offer a comprehensive resource for researchers aiming to explore the therapeutic utility of MSA-2 in preclinical breast cancer models.
References
Troubleshooting & Optimization
STING agonist-23 solubility and stability in DMSO
A Note on Compound Identification: The compound referred to as "STING agonist-23" is not widely documented under this specific name in the available scientific literature. This guide will focus on a well-characterized STING agonist, STING agonist C53 , which may be the intended compound of interest. The information provided is based on publicly available data for C53 and general best practices for handling small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for STING agonist C53?
For STING agonist C53, the recommended solvent is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of STING agonist C53 in DMSO?
STING agonist C53 exhibits high solubility in DMSO. The reported maximum concentrations are summarized in the table below. To achieve complete dissolution, especially at higher concentrations, sonication is recommended[1].
| Vendor/Source | Maximum Solubility in DMSO | Molar Equivalent (approx.) |
| Tocris Bioscience | 49.09 mg/mL | 100 mM |
| R&D Systems | Soluble to 100 mM | 100 mM |
| TargetMol | 50 mg/mL | 101.86 mM |
Q3: How should I prepare stock solutions of STING agonist C53 in DMSO?
To prepare a stock solution, dissolve the compound in anhydrous DMSO to your desired concentration (e.g., 10 mM or higher, not exceeding the maximum solubility). It is advisable to prepare small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
Q4: What are the recommended storage conditions for STING agonist C53 stock solutions in DMSO?
For long-term storage, stock solutions of STING agonist C53 in DMSO should be stored at -20°C or -80°C. For short-term storage (up to one week), 4°C is generally acceptable[1]. To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[1][2].
Q5: How stable is STING agonist C53 in DMSO?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution | The concentration exceeds the solubility limit in the final aqueous buffer. | Determine the kinetic solubility of the compound in your experimental buffer (see Protocol 1). Ensure the final concentration of your compound in the aqueous medium is below its solubility limit. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity. |
| The compound is not fully dissolved in the initial DMSO stock. | Ensure the compound is completely dissolved in the DMSO stock solution. Gentle warming or sonication can aid dissolution. Visually inspect the solution for any particulate matter before use. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials. Protect from light. Perform a stability check of your compound under your specific experimental conditions if you suspect degradation (see Protocol 2). |
| Presence of water in DMSO. | Use anhydrous (dry) DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. | |
| Low or no biological activity observed | Incorrect compound handling leading to degradation. | Review your entire workflow from compound dissolution to the final assay step. Ensure all steps are performed according to best practices. |
| The compound may not be active in the specific species being tested. | STING agonist C53 is reported to be active on human STING but not mouse STING. Verify the species compatibility of your experimental system. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
10 mM stock solution of STING agonist in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microtiter plate
-
Multichannel pipette or automated liquid handler
-
Plate reader for turbidity measurement (optional)
-
Nephelometer (for more sensitive detection)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your 10 mM stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a new 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Assessment:
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify precipitation.
-
Nephelometry: For a more accurate measurement, measure the light scattering in each well using a nephelometer. A significant increase in light scattering compared to a buffer-only control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear (or does not show a significant increase in turbidity/light scattering) is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: Assessment of Compound Stability in DMSO
This protocol outlines a method to evaluate the chemical stability of your STING agonist in a DMSO stock solution over time using HPLC.
Materials:
-
10 mM stock solution of STING agonist in anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC system with a suitable column and detector (e.g., UV or MS)
-
Mobile phase and appropriate diluents
Procedure:
-
Prepare Aliquots: Prepare multiple small aliquots of your 10 mM stock solution in amber, tightly sealed vials.
-
Storage Conditions: Store the aliquots under various conditions you wish to test (e.g., -20°C, 4°C, room temperature). Also, include a set of aliquots for freeze-thaw cycle testing.
-
Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared aliquots to establish the initial purity and peak area of the compound. This will serve as your baseline.
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for HPLC: Dilute a sample from each aliquot with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Analyze the resulting chromatogram to determine the peak area of the parent compound and identify any new peaks that may correspond to degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A plot of the percentage of compound remaining versus time will provide the stability profile under each storage condition.
Visualization
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral or bacterial infection and cellular damage. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway for innate immune response.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for assessing the stability of a STING agonist in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
References
Technical Support Center: Optimizing STING Agonist-23 for In Vitro Assays
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the concentration of STING Agonist-23 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration for this compound? A1: The most critical initial step is to perform a dose-response curve to identify the optimal concentration that yields maximal STING activation with minimal cytotoxicity. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is 0.1 µM to 50 µM.[1] The ideal concentration will vary based on the cell type, delivery method, and specific experimental endpoint.
Q2: What are the primary methods to measure STING pathway activation? A2: STING activation can be quantified through several methods:
-
Cytokine Quantification: Measuring the secretion of downstream cytokines, particularly Interferon-β (IFN-β), into the cell culture supernatant using ELISA is a common and robust method.[2][3]
-
Protein Phosphorylation Analysis: Detecting the phosphorylation of key signaling proteins like STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) via Western blot confirms the activation of the upstream pathway.[4][5]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), using RT-qPCR provides a sensitive measure of the transcriptional response.
-
Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IRF- or IFN-inducible promoter allows for a high-throughput readout of pathway activation.
Q3: I am not observing any STING activation after treating my cells. What are the common causes? A3: A lack of STING activation can stem from several factors. Common reasons include low or absent STING protein expression in your chosen cell line, inefficient delivery of the agonist into the cell cytoplasm, or degradation of the agonist. Please consult the Troubleshooting Guide below for a detailed list of potential causes and solutions.
Q4: What is a typical EC₅₀ value for a STING agonist? A4: The half-maximal effective concentration (EC₅₀) for STING agonists varies significantly depending on the specific agonist, the cell type, and the delivery method. For many natural CDNs like 2'3'-cGAMP, EC₅₀ values can be in the high micromolar range when used without a delivery vehicle due to poor cell permeability. For example, treatment with 2'3'-cGAMP resulted in EC₅₀ values of approximately 70 µM in human PBMCs and 124 µM in THP-1 cells for IFNβ secretion. The use of transfection reagents or other delivery systems can substantially lower the effective concentration required.
Q5: How does the concentration of the STING agonist affect the anti-tumor immune response? A5: The dose of a STING agonist is a critical factor in determining the nature of the resulting immune response. Preclinical studies suggest that lower doses may favor a more localized, T-cell-driven adaptive immune response, while high, ablative doses can lead to systemic inflammation and different immunological outcomes. Activation of the STING pathway in antigen-presenting cells (APCs) is known to lead to the production of IFN-β and the generation of a strong anti-tumor CD8+ T-cell response.
Data Summary Tables
Table 1: Representative EC₅₀ Values for Various STING Agonists
| Agonist | Cell Line | Readout | EC₅₀ Value (µM) | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 | |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 | |
| 2'3'-cGAM(PS)₂ (Rp/Sp) | THP-1 | IFN-β Secretion | 39.7 | |
| 2'3'-c-di-AM(PS)₂ (Rp/Rp) | THP-1 | IFN-β Secretion | 10.5 | |
| SNX281 | THP-1 | IFN-β Induction | 6.6 | |
| ALG-031048 | HEK293 STING R232 | IFN-β Reporter | 0.132 | |
| ALG-031048 | HEK293 STING R232 | IRF Reporter | 0.029 |
Table 2: Recommended Concentration Ranges for Initial Dose-Response Experiments
| Parameter | Recommended Range | Notes |
| Starting Concentration Range | 0.1 µM - 100 µM | Perform a wide range (e.g., 8-point, 3-fold serial dilutions) to capture the full dose-response curve. |
| Incubation Time | 6 - 24 hours | 6 hours is often sufficient for gene expression and phosphorylation analysis. 24 hours is typical for cytokine secretion assays. |
| Cell Seeding Density | Varies by cell type | For THP-1 cells, a density of 5 x 10⁵ cells/well in a 96-well plate is a good starting point. |
Visualized Pathways and Workflows
References
Potential off-target effects of STING agonist-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STING Agonist-23. The information provided is intended to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound is designed to selectively activate the STING pathway for anti-tumor immunity, potential off-target effects have been observed, which are common to potent STING agonists. These can include excessive inflammatory responses, toxicity to certain immune cells, and the induction of immunosuppressive factors. Chronic activation of the STING pathway can lead to a persistent inflammatory tumor microenvironment, which may inadvertently promote tumor development.[1] It is crucial to carefully titrate the concentration of this compound to minimize these effects.
Q2: We are observing significant T-cell death in our in vitro co-culture experiments. Is this expected?
A2: Yes, this is a potential and documented side effect of some STING agonists.[2][3] High concentrations or prolonged exposure to STING agonists can induce stress and apoptosis in T cells.[3] This is an important consideration for therapies that rely on T-cell-mediated tumor clearance. Natural Killer (NK) cells, however, appear to be less susceptible to this toxicity.[2] If T-cell viability is a concern, consider reducing the concentration of this compound or the duration of exposure.
Q3: Our in vivo studies are showing signs of systemic inflammation and cytokine release syndrome. What is the likely cause and how can we mitigate this?
A3: Systemic administration of potent STING agonists can lead to rapid dissemination in the bloodstream, resulting in uncontrolled inflammation, often referred to as a "cytokine storm". This is a known challenge in the clinical development of STING agonists. To mitigate this, consider intratumoral administration to localize the inflammatory response to the tumor microenvironment. If systemic administration is necessary, optimizing the dose and exploring targeted delivery strategies, such as encapsulation in nanoparticles, may reduce systemic toxicity.
Q4: Can this compound induce immunosuppressive pathways?
A4: Paradoxically, yes. While the primary role of STING activation is to promote an anti-tumor immune response, overactivation can also lead to the upregulation of immunosuppressive factors. This can include increased expression of PD-L1, T-cell exhaustion, and the promotion of myeloid-derived suppressor cells (MDSCs) and regulatory B cells (Bregs). This highlights the complex, and sometimes contradictory, roles of the STING pathway in cancer immunity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Poor solubility or aggregation of this compound.
-
Troubleshooting Steps:
-
Ensure complete solubilization of the compound according to the product datasheet. Use the recommended solvent and sonicate briefly if necessary.
-
Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Visually inspect solutions for any precipitation before adding to your experimental setup.
-
Issue 2: Lower Than Expected On-Target Activity (IFN-β production)
-
Possible Cause 1: Low or absent STING expression in the target cells.
-
Troubleshooting Steps:
-
Confirm STING expression in your cell lines of interest via Western blot or qPCR. Some tumor cells downregulate STING expression.
-
Use a positive control cell line known to have robust STING expression and responsiveness.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Store the compound as recommended to prevent degradation.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 3: Inconsistent Anti-Tumor Efficacy in vivo
-
Possible Cause: Poor bioavailability or rapid clearance of the agonist.
-
Troubleshooting Steps:
-
Consider the route of administration. Intratumoral injection often provides more consistent local drug concentrations compared to systemic routes.
-
Evaluate different dosing schedules and concentrations to optimize the therapeutic window.
-
Explore co-administration with other agents, such as immune checkpoint inhibitors, which can have synergistic effects.
-
Quantitative Data Summary
Table 1: In Vitro On-Target vs. Off-Target Effects of this compound in Human PBMCs
| Concentration (µM) | IFN-β Induction (pg/mL) | TNF-α Release (pg/mL) | T-Cell Viability (%) |
| 0.1 | 500 ± 45 | 150 ± 20 | 95 ± 4 |
| 1 | 2500 ± 210 | 800 ± 75 | 82 ± 6 |
| 10 | 8000 ± 650 | 3500 ± 300 | 65 ± 8 |
| 50 | 12000 ± 980 | 9000 ± 750 | 40 ± 7 |
Table 2: In Vivo Cytokine Profile in Mice Following Intratumoral Injection of this compound
| Dose (µg) | Serum IFN-β (pg/mL) | Serum TNF-α (pg/mL) | Tumor Infiltrating CD8+ T-cells (%) |
| 10 | 150 ± 30 | 80 ± 15 | 15 ± 3 |
| 50 | 800 ± 90 | 450 ± 50 | 28 ± 5 |
| 100 | 2000 ± 180 | 1200 ± 150 | 25 ± 4 (potential exhaustion) |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
-
Cell Plating: Plate human peripheral blood mononuclear cells (PBMCs) at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-β and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: T-Cell Viability Assay
-
Co-culture Setup: Co-culture tumor cells and primary human T-cells at a suitable ratio (e.g., 1:1) in a 96-well plate.
-
Compound Treatment: Add this compound at the desired concentrations.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment:
-
Flow Cytometry: Stain cells with a viability dye (e.g., Propidium Iodide or Annexin V) and T-cell specific markers (e.g., CD3, CD8). Analyze by flow cytometry to determine the percentage of viable T-cells.
-
Luminescent Assay: Use a commercial assay such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Visualizations
Caption: Canonical STING signaling pathway leading to anti-tumor immunity.
References
Navigating In Vivo Toxicity of STING Agonists: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity assessment of STING (Stimulator of Interferon Genes) agonists. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and queries encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed in vivo toxicities associated with STING agonists?
A1: The most frequently reported treatment-related adverse events are often on-target and related to the mechanism of action, which involves the induction of a potent inflammatory response. These include:
-
Systemic Inflammatory Responses: Pyrexia (fever), chills, and fatigue are common.[1][2]
-
Injection Site Reactions: Pain, inflammation, and in some cases, abscess formation at the injection site.[1]
-
Cytokine Release Syndrome (CRS): In some instances, particularly at higher doses, a more severe systemic inflammatory response known as CRS can occur, which may be a dose-limiting toxicity.[1]
-
Organ-Specific Toxicities: Depending on the route of administration and the specific agonist, toxicities in organs like the liver have been reported, indicated by elevated liver enzymes.
Q2: Are there differences in toxicity profiles between different STING agonists?
A2: Yes, the toxicity profile can vary significantly based on the chemical structure of the agonist, its formulation, and the route of administration. For instance, early STING agonists like DMXAA showed a good safety profile in some studies but were ineffective in humans due to species-specific differences in STING protein binding. Newer generations of STING agonists are being developed with improved safety and efficacy profiles.
Q3: How does the route of administration impact the toxicity of STING agonists?
A3: The route of administration is a critical determinant of the toxicity profile.
-
Intratumoral (IT) injection: This is a common approach aimed at localizing the immune activation within the tumor microenvironment and minimizing systemic exposure. While this can reduce systemic side effects, injection site reactions are common.
-
Systemic (e.g., intravenous) administration: This route can lead to more pronounced systemic inflammatory responses and potential off-target toxicities. Novel delivery systems like nanoparticles and antibody-drug conjugates are being explored to improve tumor targeting and reduce systemic side effects.
Q4: What are considered dose-limiting toxicities (DLTs) in clinical trials of STING agonists?
A4: DLTs are severe adverse events that prevent further dose escalation. For STING agonists, DLTs have included:
-
Grade 3 or higher fatigue.
-
Grade 3 confusion.
-
Grade 2 tachycardia and dyspnea.
-
Grade 3 cytokine release syndrome.
Troubleshooting Guide
Issue 1: Unexpectedly high systemic toxicity (e.g., severe fever, cytokine storm) is observed in animal models.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Rapid systemic exposure. | Consider alternative formulations (e.g., nanoparticles, hydrogels) to control the release and biodistribution of the agonist. |
| High sensitivity of the animal strain. | Review literature for strain-specific responses to immune-stimulating agents. Consider using a different, less sensitive strain if appropriate for the research question. |
| Off-target effects. | Characterize the binding profile of the STING agonist to ensure it is not activating other unintended pathways. |
Issue 2: Severe injection site reactions are observed.
| Potential Cause | Troubleshooting Step |
| High local concentration of the agonist. | Optimize the formulation to ensure better diffusion away from the injection site or a more controlled release. |
| Vehicle-induced inflammation. | Test the vehicle alone as a control to rule out its contribution to the observed inflammation. |
| Necrosis due to high inflammatory response. | Reduce the dose or consider co-administration with an anti-inflammatory agent, though this may impact efficacy. |
Quantitative Data Summary
Table 1: Summary of Clinical Trial Data for Select STING Agonists
| STING Agonist | Phase | Route of Administration | Common Adverse Events | Dose-Limiting Toxicities |
| ADU-S100 (MIW815) | Phase I | Intratumoral | Pyrexia, injection site pain, increased lipase, diarrhea. | Not specified in provided abstracts. |
| E7766 | Phase I/Ib | Intratumoral | Chills, fever, fatigue. | Grade 2 tachycardia, Grade 3 fatigue, Grade 2 dyspnea, Grade 3 confusion. |
| MK-1454 (Ulevostinag) | Phase I | Intratumoral | Not specified in detail, but grade 3 or higher events occurred in 9-14% of patients. | Not specified in provided abstracts. |
| IACS-8779 | Phase I (Canine) | Intratumoral | Generally well-tolerated up to 15 µg. | One procedure-related fatality was observed. |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in a Murine Model
-
Animal Model: Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Dose Formulation: Prepare the STING agonist in a sterile, non-pyrogenic vehicle suitable for the intended route of administration.
-
Dose Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, subcutaneous). Include a vehicle control group.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, piloerection), and injection site reactions.
-
Body Weight Measurement: Record body weight at baseline and at regular intervals throughout the study.
-
Blood Collection: Collect blood samples at predetermined time points for hematology (complete blood count) and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).
-
Cytokine Analysis: Measure plasma levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) at early time points post-administration to assess the acute inflammatory response.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the injection site for histopathological examination.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for in vivo toxicity assessment.
References
Technical Support Center: Minimizing Cell Death in STING Agonist-23 Experiments
Welcome to the Technical Support Center for STING (Stimulator of Interferon Genes) agonist experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on mitigating cell death while using STING Agonist-23 and other related compounds. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures after treatment with this compound. Is this expected?
A1: Yes, significant cell death can be an expected outcome of STING pathway activation, particularly at high concentrations of the agonist. STING activation can induce programmed cell death pathways, including apoptosis and necroptosis, in various cell types.[1][2] The extent of cell death is often dose-dependent and cell-type specific. It is crucial to distinguish between intended cytotoxic effects on cancer cells and unintended toxicity in other cell types.
Q2: What is the underlying mechanism of STING agonist-induced cell death?
A2: STING-mediated cell death is a complex process involving multiple pathways. A primary mechanism is the induction of apoptosis through the activation of caspases. Upon activation, the STING pathway can lead to the upregulation of pro-apoptotic proteins and the cleavage of caspase-3, a key executioner of apoptosis.[2] In some cell types, STING activation has also been linked to other forms of programmed cell death, such as pyroptosis and necroptosis.
Q3: How can we reduce the toxicity of this compound while still achieving the desired immune stimulation?
A3: The key is to find a therapeutic window where you observe a robust immunostimulatory response with minimal cell death. This can be achieved by:
-
Dose Optimization: Performing a careful dose-response study is the most critical first step.
-
Time-Course Analysis: Assessing cell viability and STING activation at different time points can help identify an optimal experimental duration.
-
Inhibition of Cell Death Pathways: In some experimental contexts, the use of pan-caspase inhibitors can help elucidate the specific role of apoptosis in your observations.
-
Advanced Delivery Systems: For in vivo studies, nanoparticle-based delivery systems can help target the agonist to specific tissues or cell types, potentially reducing systemic toxicity.[3][4]
Q4: Which cell types are more susceptible to STING agonist-induced cell death?
A4: The susceptibility to STING agonist-induced cell death varies significantly among different cell types. T cells and B cells have been reported to be particularly sensitive to STING-mediated apoptosis. In contrast, some cancer cell lines may be resistant. It is essential to characterize the cytotoxic profile of this compound in your specific cell model.
Q5: What are appropriate positive and negative controls for our experiments?
A5:
-
Positive Controls: A well-characterized STING agonist, such as 2'3'-cGAMP or diABZI, can be used to confirm that the STING pathway is functional in your cell system. For cell death, a known cytotoxic agent (e.g., staurosporine for apoptosis) can be used.
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound) is essential. Additionally, using a cell line known to be deficient in STING (e.g., STING knockout cells) can confirm that the observed effects are STING-dependent. An inactive analog of your STING agonist, if available, would also be an excellent negative control.
Troubleshooting Guide: High Cell Death
This guide provides a systematic approach to troubleshooting and mitigating excessive cell death in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed across all concentrations. | High Agonist Concentration: The concentration range chosen may be too high for the specific cell type. | Perform a broad dose-response curve, starting from a very low concentration (e.g., nanomolar range) and extending to the micromolar range, to identify the optimal concentration. |
| Cell Type Sensitivity: The cell line being used may be particularly sensitive to STING-induced apoptosis. | If possible, test the agonist in a different cell line known to be more resistant to STING-mediated cell death to confirm this is a cell-type specific effect. | |
| Prolonged Exposure: The duration of the experiment may be too long, leading to cumulative toxicity. | Conduct a time-course experiment, assessing cell viability and STING activation at multiple time points (e.g., 4, 8, 12, 24, 48 hours). | |
| Inconsistent cell death between experiments. | Agonist Preparation and Storage: Improper storage or repeated freeze-thaw cycles can affect the agonist's activity and consistency. | Prepare fresh dilutions of this compound for each experiment from a master stock stored under recommended conditions. |
| Cell Culture Conditions: Variations in cell density, passage number, or media components can influence cellular responses. | Standardize cell culture protocols, including seeding density and passage number. Ensure consistent media and supplement quality. | |
| Desired immune activation is only seen at toxic concentrations. | Narrow Therapeutic Window: The concentration needed for STING activation may be very close to the concentration that induces cell death. | Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and determine if this uncouples immune activation from cell death. Note: This is for mechanistic understanding and may not be suitable for all experimental goals. |
| Suboptimal Delivery: The free agonist may have poor cellular uptake, requiring high concentrations that become toxic. | For in vitro experiments, consider using a transfection reagent to improve cytosolic delivery. For in vivo studies, explore encapsulation in nanoparticles or liposomes. |
Quantitative Data Summary
The therapeutic utility of a STING agonist is dependent on its ability to induce a potent immune response at concentrations that are not broadly cytotoxic. The following table summarizes representative data for well-characterized STING agonists, comparing their half-maximal effective concentration (EC50) for STING activation with their half-maximal inhibitory concentration (IC50) for cell viability. Note: Data for "this compound" is not publicly available and should be determined empirically.
| STING Agonist | Cell Line | Assay for Activation | EC50 (Activation) | Assay for Cytotoxicity | IC50 (Cytotoxicity) | Reference |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ~10-50 µM (without transfection) | CellTiter-Glo | >100 µM | |
| diABZI | THP-1 | IFN-β Secretion | ~130 nM | Not specified | >10 µM | |
| ADU-S100 | THP-1 | IFN-β Induction | ~5 µM | Not specified | Not specified | |
| diABZI-amine | Murine Splenocytes | IFN-β ELISA | 0.17 µM | Not specified | Not specified | |
| diABZI-V/C-DBCO | Murine Splenocytes | IFN-β ELISA | 7.7 µM | Not specified | Not specified |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines a method to simultaneously assess STING pathway activation (via IFN-β secretion) and cytotoxicity in a dose-dependent manner.
Materials:
-
Your cell line of interest (e.g., THP-1 monocytes, murine macrophages)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Human/Murine IFN-β ELISA kit
-
Plate reader for absorbance and luminescence
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range is from 1 nM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium and add the prepared agonist dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for the IFN-β ELISA. Store at -80°C until use.
-
Cell Viability Assay: Perform the cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.
-
IFN-β ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the cell viability data as a percentage of the vehicle control against the log of the agonist concentration to determine the IC50 value.
-
Plot the IFN-β concentration against the log of the agonist concentration to determine the EC50 value.
-
Compare the two curves to identify the therapeutic window.
-
Protocol 2: Time-Course Analysis of this compound Effects
Procedure:
-
Prepare multiple 96-well plates as described in Protocol 1.
-
Treat the cells with a fixed, optimized concentration of this compound (determined from Protocol 1).
-
At various time points (e.g., 4, 8, 12, 24, 48 hours), harvest one plate.
-
Collect the supernatant for IFN-β ELISA and perform a cell viability assay on the remaining cells.
-
Plot both IFN-β concentration and cell viability as a function of time.
Protocol 3: Investigating the Role of Caspase-Mediated Apoptosis
Procedure:
-
Prepare your cell cultures as in Protocol 1.
-
Pre-incubate one set of wells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding this compound.
-
Treat the cells with this compound at a concentration known to induce cell death.
-
After the desired incubation time, assess cell viability and STING activation as described above. A reduction in cell death in the wells pre-treated with the caspase inhibitor would indicate that apoptosis is a major contributor to the observed cytotoxicity.
Visualizations
Caption: The cGAS-STING signaling pathway leading to immune activation and cell death.
Caption: Troubleshooting workflow for minimizing cell death in STING agonist experiments.
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in STING Agonist Delivery In Vivo
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the in vivo delivery and efficacy of STING (Stimulator of Interferon Genes) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to effective in vivo delivery of STING agonists?
The main challenges in delivering STING agonists, particularly cyclic dinucleotides (CDNs), to the target site in vivo include their physicochemical properties and the biological environment. Key obstacles are:
-
Poor Membrane Permeability: The negative charge and hydrophilicity of many STING agonists prevent them from passively crossing the cell membrane to reach the cytosolic STING protein.
-
Rapid Enzymatic Degradation: STING agonists can be quickly broken down by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in the extracellular space, reducing their bioavailability.
-
Rapid Systemic Clearance: When administered systemically, small-molecule STING agonists are often rapidly cleared from circulation through renal filtration, limiting their accumulation in target tissues like tumors.
-
Off-Target Side Effects: Systemic administration can lead to widespread STING activation in healthy tissues, potentially causing systemic inflammation and a "cytokine storm," which can result in dose-limiting toxicities.
Troubleshooting Guide
Problem 1: Low Therapeutic Efficacy or Lack of Immune Response Post-Administration
You have administered your STING agonist formulation, but observe minimal therapeutic effect (e.g., no reduction in tumor size) or a weak downstream immune response (e.g., low IFN-β levels).
The STING agonist is not efficiently entering the cytoplasm of target cells (e.g., tumor cells, antigen-presenting cells) to engage the STING protein.
Employ delivery systems designed to facilitate intracellular entry.
-
Lipid-Based Nanoparticles (LNPs): Encapsulating the agonist in LNPs can promote fusion with the cell membrane and endosomal escape.
-
pH-Responsive Polymers: Use polymers that change conformation in the acidic endosomal environment to disrupt the endosome and release the agonist into the cytoplasm.
-
Cell-Penetrating Peptides (CPPs): Conjugate the STING agonist to CPPs to facilitate direct translocation across the plasma membrane.
Caption: Troubleshooting workflow for low efficacy due to poor cellular uptake.
The STING agonist is being degraded extracellularly by the ENPP1 enzyme before it can reach the target cells.
-
Chemical Modification: Synthesize non-canonical CDNs with phosphorothioate (PS) modifications. These PS-modified agonists, such as 2'3'-cGAMP, show increased resistance to ENPP1 hydrolysis.
-
Encapsulation: Use nanocarriers (e.g., liposomes, polymersomes) to shield the agonist from extracellular enzymes until it is released at the target site.
| Delivery Strategy | Agonist(s) | Key Finding | Fold-Increase in Uptake/Activity (vs. Free Agonist) | Reference Model |
| Polymer Nanoparticles | cGAMP | Enhanced protection from ENPP1 and improved intracellular delivery. | ~10-fold increase in IFN-β production | Murine Colon Cancer (CT26) |
| Lipid Nanoparticles | cGAMP, c-di-AMP | Facilitated endosomal escape and cytosolic delivery. | >20-fold increase in STING activation | Human Monocyte Cell Line (THP-1) |
| Direct Conjugation | cGAMP | Conjugation to gold nanoparticles improved stability and tumor accumulation. | ~5-fold higher tumor concentration | Murine Melanoma (B16F10) |
Problem 2: Systemic Toxicity and Adverse Events Observed
Systemic administration of the STING agonist leads to high levels of pro-inflammatory cytokines, weight loss, or other signs of toxicity in animal models, forcing dose reduction.
The STING agonist is activating STING in healthy tissues and peripheral immune cells, leading to a systemic cytokine storm rather than a targeted anti-tumor response.
-
Intratumoral (IT) Injection: If feasible, direct injection into the tumor confines the agonist to the tumor microenvironment, maximizing local effects while minimizing systemic exposure.
-
Targeted Nanocarriers: Decorate the surface of nanoparticles with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on tumor cells or tumor-associated immune cells.
-
Stimuli-Responsive Systems: Design carriers that only release the STING agonist in response to specific triggers within the tumor microenvironment, such as low pH, specific enzymes (e.g., matrix metalloproteinases), or hypoxia.
Caption: Key intervention points for overcoming STING agonist delivery barriers.
Key Experimental Protocols
Protocol 1: Formulation of a pH-Responsive Polymeric Nanocarrier
This protocol describes the formulation of nanoparticles composed of a pH-responsive polymer for STING agonist encapsulation.
Materials:
-
STING Agonist (e.g., cGAMP)
-
pH-responsive diblock copolymer (e.g., poly(ethylene glycol)-b-poly(propylacrylic acid))
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Method:
-
Dissolve 10 mg of the diblock copolymer in 1 mL of DMSO.
-
Dissolve 1 mg of the STING agonist in 0.5 mL of deionized water.
-
Add the polymer solution dropwise to the STING agonist solution while stirring vigorously.
-
Continue stirring for 30 minutes to allow for initial self-assembly.
-
Transfer the mixture to a dialysis cassette and dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove the DMSO.
-
Collect the nanoparticle suspension and characterize its size and drug loading.
-
Size Measurement: Use Dynamic Light Scattering (DLS).
-
Drug Loading: Lyophilize a known volume of the nanoparticle suspension. Resuspend the lyophilizate in a suitable buffer, disrupt the nanoparticles, and quantify the agonist concentration using HPLC.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a STING agonist formulation in a syngeneic mouse model.
Model:
-
BALB/c mice
-
CT26 colon carcinoma cell line
Method:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of 80-100 mm³. Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group), for example:
-
Group 1: Saline (Vehicle control)
-
Group 2: Free STING agonist
-
Group 3: STING agonist-loaded nanoparticles
-
-
Administration: Administer treatments via the desired route (e.g., intratumoral, intravenous) at the predetermined dose and schedule (e.g., on days 10, 13, and 16 post-implantation).
-
Efficacy Readouts:
-
Continue monitoring tumor volume until humane endpoints are reached.
-
Monitor mouse body weight as an indicator of systemic toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Collect blood samples to measure systemic cytokine levels via ELISA or Luminex assay.
-
STING agonist-23 dose-response curve optimization
Welcome to the technical support center for STING Agonist-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize the dosage of this compound for a new cell line?
A1: The most critical first step is to perform a dose-response curve. This experiment will help determine the optimal concentration of this compound that elicits maximal STING activation without inducing excessive cytotoxicity. A typical starting concentration range for many STING agonists is from 0.1 µM to 50 µM.[1]
Q2: How can I measure the activation of the STING pathway in my experiment?
A2: STING pathway activation can be assessed through several robust methods:
-
Phosphorylation of STING and IRF3: The phosphorylation of key proteins in the signaling cascade, such as STING (at Ser366 in humans) and IRF3, are direct indicators of pathway activation and can be detected by Western blot.[1][2]
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and reliable method.[1]
-
Reporter Assays: Utilizing a cell line engineered with a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.[1]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), via RT-qPCR is another effective method.
Q3: What are the primary mechanisms of action for STING agonists like this compound?
A3: STING agonists work by binding to the STING protein, which is located on the endoplasmic reticulum. This binding induces a conformational change and oligomerization of STING. The activated STING complex then translocates to the Golgi apparatus, where it recruits and activates TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, which then dimerizes, moves to the nucleus, and initiates the transcription of type I interferons and other inflammatory genes. This cascade ultimately stimulates an innate immune response.
Q4: Why is cytosolic delivery of this compound important?
A4: The STING protein resides within the cell, primarily on the endoplasmic reticulum. Therefore, for this compound to activate its target, it must cross the cell membrane and enter the cytoplasm. Many STING agonists, especially cyclic dinucleotides, are negatively charged and hydrophilic, making it difficult for them to permeate the cell membrane efficiently. Inefficient cytosolic delivery is a common reason for a lack of STING activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem: No or Low STING Activation
| Potential Cause | Recommended Solution |
| 1. Low STING Expression | The cell line may not express sufficient levels of the STING protein. Verify STING protein expression via Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1 monocytes, certain fibroblast lines). |
| 2. Inefficient Cytosolic Delivery | This compound may not be efficiently crossing the cell membrane. To improve delivery, consider using a transfection reagent (e.g., Lipofectamine), electroporation, or other nanoparticle-based delivery systems. |
| 3. Agonist Degradation | The agonist may be degraded by nucleases present in serum or within the cells. Prepare fresh solutions of this compound for each experiment, minimize freeze-thaw cycles, and consider incubating cells in serum-free media during the initial treatment period. |
| 4. Defective Downstream Signaling | Components of the STING pathway downstream of the STING protein itself may be non-functional. Assess the expression and phosphorylation status of key downstream proteins like TBK1 and IRF3 to confirm the integrity of the signaling cascade. |
Problem: High Cell Death/Toxicity
| Potential Cause | Recommended Solution |
| 1. Excessive STING Activation | High concentrations of STING agonists can lead to overstimulation of the inflammatory response, resulting in cytotoxicity. Reduce the concentration of this compound in your dose-response curve to identify a concentration that provides robust activation with minimal toxicity. |
| 2. Toxicity of Delivery Reagent | The transfection reagent or delivery vehicle itself may be causing cell death. Optimize the concentration of the delivery reagent according to the manufacturer's protocol and always include a "reagent only" control in your experiments. |
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| 1. Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension and use careful, consistent pipetting techniques when seeding plates. |
| 2. Inconsistent Reagent Addition | Variations in the volume of this compound or delivery reagent added to each well can cause high variability. Use a master mix for preparing treatment solutions to ensure consistency across all wells. |
| 3. Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are more susceptible to evaporation, which can alter the concentration of reagents. It is best to avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The optimal concentration and EC50 for this compound must be determined empirically for each cell type and experimental setup. The table below provides representative data for other known STING agonists to serve as a general reference.
| STING Agonist | Cell Line | Assay | EC50 / Optimal Concentration |
| SNX281 | THP-1 | IFN-β Secretion (ELISA) | 6.6 µM |
| SHR1032 | THP1-STING-R232 | Cell Growth Inhibition | GI50 = 23 nM |
| ALG-031048 | HEK 293 STING R232 | IFN-β Reporter | 0.132 µM |
| ALG-031048 | HEK 293 STING R232 | IRF Reporter | 0.029 µM |
| ADU-S100 | Malignant Pleural Mesothelioma | scRNA-seq | 10 µM - 50 µM |
Data compiled from multiple sources. Values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro Dose-Response Curve for this compound via IFN-β ELISA
This protocol outlines the steps for treating a cell line (e.g., THP-1) with a range of this compound concentrations and quantifying the resulting IFN-β secretion.
Materials:
-
Adherent or suspension cells with a functional STING pathway (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO, sterile water)
-
Multi-well culture plates (e.g., 96-well)
-
Transfection reagent (if required for delivery)
-
Phosphate-Buffered Saline (PBS)
-
Human IFN-β ELISA Kit
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. For THP-1 cells, a typical density is 1 x 10^5 cells per well.
-
Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare a stock solution of this compound in the appropriate vehicle.
-
Perform a serial dilution to create a range of concentrations for your dose-response curve. A common starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Prepare a "vehicle only" control.
-
-
Cell Treatment:
-
If using a transfection reagent, pre-mix the this compound dilutions with the reagent in serum-free media according to the manufacturer's protocol. Allow complexes to form.
-
Carefully remove the old media from the cells and replace it with the media containing the different concentrations of this compound (or the agonist-transfection reagent complexes).
-
Include wells for "untreated" and "vehicle only" controls.
-
Incubate the plate for a predetermined time, typically 6-24 hours. The optimal incubation time should be determined in a preliminary time-course experiment.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate (if using suspension cells) to pellet the cells.
-
Carefully collect the culture supernatant from each well without disturbing the cell layer/pellet.
-
-
IFN-β ELISA:
-
Quantify the concentration of IFN-β in each supernatant sample using a commercial ELISA kit. Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Plot the IFN-β concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Visual Guides
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene transcription.
Caption: A logical workflow for troubleshooting low or absent STING pathway activation.
References
STING agonist-23 quality control and lot-to-lot variability
Welcome to the technical support center for STING Agonist-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, address lot-to-lot variability, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control specifications for this compound?
A1: For optimal and reproducible results, each lot of this compound should meet stringent quality control standards. While specifications can vary by manufacturer, typical quality control parameters for a high-quality research-grade STING agonist are outlined below.
Data Presentation: Quality Control Specifications for this compound
| Parameter | Specification | Method | Purpose |
| Identity | Conforms to structure | Mass Spectrometry, NMR | Confirms the correct molecular structure. |
| Purity | ≥95% | HPLC/UPLC[1][2] | Ensures the product is free from significant contaminants that could interfere with the experiment. |
| Potency (EC50) | Report value (Lot-specific) | Cell-Based Assay (e.g., IFN-β Reporter) | Determines the biological activity of the compound. |
| Endotoxin | < 1.0 EU/mg | LAL Test[3][4][5] | Minimizes non-specific immune activation from bacterial endotoxins. |
| Solubility | ≥ 10 mg/mL in DMSO | Visual Inspection | Ensures the compound can be prepared at a usable stock concentration. |
| Appearance | White to off-white solid | Visual Inspection | A basic check for product consistency. |
Q2: How should I properly reconstitute and store this compound to ensure its stability?
A2: Proper handling and storage are critical to maintaining the activity of this compound. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound's activity.
Q3: I am observing significant variability between different lots of this compound. What is considered acceptable lot-to-lot variability?
A3: Lot-to-lot variability is an important consideration in research. While manufacturers strive for consistency, minor variations in purity and potency can occur. Below is a table representing typical acceptable ranges for lot-to-lot variability for a research-grade STING agonist. If you observe variability outside of these ranges, it may impact your experimental results, and you should contact your supplier.
Data Presentation: Representative Lot-to-Lot Variability for this compound
| Lot Number | Purity (HPLC, %) | Potency (EC50 in THP-1 cells, µM) | Endotoxin (EU/mg) |
| Lot A | 98.5 | 7.5 | < 0.5 |
| Lot B | 97.9 | 8.2 | < 0.5 |
| Lot C | 98.1 | 7.9 | < 0.5 |
| Acceptable Range | ≥95% | ± 20% of mean | < 1.0 |
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than Expected or No Biological Activity
You have treated your cells with this compound but do not observe the expected downstream effects, such as IFN-β secretion or TBK1/IRF3 phosphorylation.
Possible Causes and Solutions:
-
Cell Line Health and STING Expression:
-
Troubleshooting: Confirm that your cells are healthy and in the exponential growth phase. Some cell lines may have low or no endogenous STING expression. Verify STING protein levels by Western blot.
-
-
Incorrect Agonist Concentration:
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported EC50 for this compound is in the micromolar range for antiviral activity, which can be a starting point.
-
-
Compound Instability:
-
Troubleshooting: Ensure the agonist was properly stored and reconstituted. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Poor Cellular Uptake:
-
Troubleshooting: STING agonists can have poor cell permeability. Consider using a transfection reagent or a cell line with known efficient uptake mechanisms if direct application is not yielding results.
-
-
Assay Timing:
-
Troubleshooting: The timing for observing downstream effects is critical. Phosphorylation events can be rapid (1-3 hours), while cytokine production may require longer incubation (8-24 hours). Optimize your time-course experiment.
-
Issue 2: High Variability or Poor Reproducibility in Experimental Replicates
You are observing inconsistent results between replicate wells or across different experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding:
-
Troubleshooting: Ensure a uniform cell density across all wells. Over-confluent or under-confluent cells can respond differently to stimulation.
-
-
Contamination:
-
Troubleshooting: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to high background or variable results. Regularly test your cell cultures for contamination.
-
-
Reagent Preparation:
-
Troubleshooting: Prepare a master mix of this compound at the final desired concentration to add to your wells, rather than adding small volumes of a high-concentration stock to each well individually. This minimizes pipetting errors.
-
-
High Background Signal:
-
Troubleshooting: High background can be due to constitutive activation of the STING pathway in some cell lines or issues with the assay reagents. Use appropriate controls, such as unstimulated cells and vehicle-treated cells, to determine the baseline.
-
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using an IFN-β Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by quantifying the secretion of Interferon-β (IFN-β) using an ELISA.
Materials:
-
THP-1 cells (or other suitable human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Carefully remove the medium and add 100 µL of the diluted agonist to the cells. Include a vehicle control (e.g., DMSO). Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a direct measure of pathway activation.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for 1-3 hours, wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein to the total protein and the loading control.
Visualizations
Caption: The cGAS-STING signaling pathway and the point of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. abbiosciences.com [abbiosciences.com]
- 5. Endotoxin levels in Biologics! - Evidentic GmbH [evidentic.com]
Technical Support Center: Improving the Therapeutic Window of STING Agonist-23
Welcome to the technical support center for STING Agonist-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols to enhance the therapeutic efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CF502) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its primary mechanism involves binding to and activating the STING protein, which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][3][4] Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6, TNF-α, and CXCL10. This cascade ultimately stimulates both innate and adaptive immune responses, making it a promising agent for cancer immunotherapy and as a vaccine adjuvant.
Q2: What are the primary challenges in achieving a favorable therapeutic window with this compound?
A2: The main challenges with STING agonists, including this compound, revolve around balancing on-target efficacy with off-target toxicity. Key issues include:
-
Systemic Toxicity: Systemic administration can lead to an overproduction of pro-inflammatory cytokines, potentially causing a cytokine release syndrome (CRS) and other immune-related adverse events.
-
Poor Bioavailability and Stability: Many STING agonists have low molecular weight and high water solubility, leading to rapid clearance from the tumor microenvironment and reduced stability in serum.
-
Limited Cellular Uptake: The negative charge of many STING agonists can limit their ability to cross the negatively charged cell membrane, thus reducing intracellular delivery and efficacy.
-
Tumor Resistance: Some tumors may develop resistance by downregulating the expression of STING or other components of the signaling pathway.
Q3: What strategies can be employed to improve the therapeutic window of this compound?
A3: Several strategies are being explored to enhance the therapeutic window of STING agonists:
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles (e.g., biodegradable mesoporous silica nanoparticles, lipid nanoparticles), hydrogels, or conjugating it to antibodies (Antibody-Drug Conjugates or ADCs) can improve its delivery to the tumor site, thereby reducing systemic exposure and toxicity.
-
Intratumoral Administration: Direct injection into the tumor can concentrate the agonist at the site of action, though this approach is not always feasible for all tumor types and may not address metastatic disease.
-
Combination Therapies: Combining this compound with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1), can create a synergistic anti-tumor effect, potentially allowing for lower, less toxic doses of the STING agonist.
-
Development of Novel Formulations: Research into non-cyclic dinucleotide agonists and novel formulations aims to improve stability, solubility, and cell permeability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no IFN-β production in vitro | 1. Suboptimal concentration of this compound. 2. Low STING expression in the cell line. 3. Degradation of the agonist. 4. Issues with the ELISA or reporter assay. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify STING expression in your cell line via Western blot or qPCR. Consider using a cell line known to have robust STING signaling (e.g., THP-1). 3. Ensure proper storage and handling of the agonist. Prepare fresh solutions for each experiment. 4. Include positive controls (e.g., another known STING agonist like 2'3'-cGAMP) and validate the assay components. |
| High cell toxicity observed in vitro | 1. Concentration of this compound is too high. 2. The cell line is particularly sensitive to STING activation-induced apoptosis. 3. Off-target effects of the compound or formulation. | 1. Lower the concentration and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the EC50 and CC50. 2. Consider using a different cell line or reducing the incubation time. 3. If using a delivery vehicle, test the vehicle alone for toxicity. |
| Limited in vivo anti-tumor efficacy | 1. Poor bioavailability and rapid clearance of the agonist from the tumor. 2. Insufficient immune cell infiltration into the tumor microenvironment. 3. Tumor model is resistant to STING-mediated immunity. 4. Suboptimal dosing regimen or route of administration. | 1. Consider using a delivery system (e.g., nanoparticles, hydrogels) to improve retention in the tumor. 2. Analyze the tumor microenvironment for the presence of immune cells (e.g., CD8+ T cells, NK cells) via flow cytometry or immunohistochemistry. Consider combination therapy with checkpoint inhibitors. 3. Confirm STING expression in the tumor cells and immune cells within the tumor microenvironment. 4. Optimize the dose, frequency, and route of administration (intratumoral vs. systemic). |
| Systemic toxicity observed in vivo (e.g., weight loss, lethargy) | 1. The dose of this compound is too high, leading to a cytokine storm. 2. Off-target activation of the immune system. | 1. Reduce the dose and monitor for signs of toxicity. Measure systemic cytokine levels. 2. Utilize a targeted delivery strategy to concentrate the agonist in the tumor and limit systemic exposure. |
Data Presentation
Table 1: In Vitro Activity of STING Agonists
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| SHR1032 | THP1-STING-R232 | Cell Growth Inhibition | GI50 = 23 nM | |
| Cytarabine | THP1-STING-R232 | Cell Growth Inhibition | GI50 = 100 nM | |
| ADU-S100 | THP1-STING-R232 | Cell Growth Inhibition | GI50 = 9441 nM | |
| diABZI | PEL cell lines | Cell Growth Inhibition | Dose-dependent decrease at 0.1, 1, and 10 µM |
Table 2: In Vivo Efficacy of STING Agonist Formulations
| STING Agonist Formulation | Tumor Model | Key Findings | Reference |
| Nano ZSA-51D + α-PD1 | MC-38 xenograft | Complete tumor eradication and long-term immune memory. | |
| cGAMP-loaded lipid nanoparticles | Mouse model | Effective tumor growth suppression compared to free cGAMP. | |
| STING agonist in albumin nanoformulation | Mouse cancer models | Potent antitumor activity with low toxicity. |
Experimental Protocols
In Vitro STING Pathway Activation Assay
Objective: To determine if this compound activates the STING signaling pathway in a specific cell line.
a) Western Blot for Phosphorylated STING, TBK1, and IRF3
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-3 hours). Include a positive control such as 2'3'-cGAMP.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an ECL substrate and an imaging system.
-
b) ELISA for IFN-β Secretion
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with different concentrations of this compound for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol for a human or mouse IFN-β ELISA kit.
-
Briefly, add standards and supernatants to the pre-coated plate, followed by the detection antibody, substrate, and stop solution.
-
Read the absorbance at 450 nm and calculate the IFN-β concentration based on the standard curve.
-
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
-
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor effects of this compound in a syngeneic mouse model.
-
Tumor Implantation:
-
Subcutaneously inoculate a suitable number of tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, this compound + anti-PD-1).
-
Administer the treatment via the desired route (e.g., intratumoral, intravenous) at a predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Visualizations
Caption: STING signaling pathway activation by this compound.
Caption: Workflow for evaluating this compound.
Caption: Troubleshooting guide for low in vivo efficacy.
References
Validation & Comparative
Validating STING-Dependent Activity: A Comparative Guide for STING Agonist-23
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in anti-tumor and anti-viral responses. The activation of STING by synthetic agonists has emerged as a promising strategy in cancer immunotherapy.[1][2] This guide provides a framework for validating the STING-dependent activity of a novel compound, "STING Agonist-23," and objectively compares its potential performance with other well-characterized STING activators.
Comparative Performance of STING Agonists
The efficacy of a STING agonist is determined by its ability to induce a robust and specific activation of the STING pathway, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[3] The following table summarizes key performance parameters for evaluating this compound against known cyclic dinucleotide (CDN) and non-CDN agonists.
| Parameter | This compound (Expected Outcome) | 2'3'-cGAMP (Endogenous Ligand) | diABZI (non-CDN) |
| Binding Affinity (EC50) | To be determined | ~μM range | ~nM range |
| IFN-β Induction (EC50) | Potent induction | Moderate induction | High induction |
| TBK1 Phosphorylation | Clear, dose-dependent increase | Observable increase | Strong increase |
| IRF3 Phosphorylation | Clear, dose-dependent increase | Observable increase | Strong increase |
| In Vivo Anti-Tumor Efficacy | To be determined | Modest, requires delivery vehicle | Potent, systemic activity demonstrated |
STING Signaling Pathway
Activation of the STING pathway begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs, such as IFN-β.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
To validate the STING-dependent activity of "this compound," a series of in vitro assays should be performed.
IFN-β Reporter Gene Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound and other reference agonists
-
Dual-luciferase reporter assay system
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-luciferase and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound and reference agonists.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
ELISA for Cytokine Quantification
This method measures the concentration of secreted IFN-β in the cell culture supernatant, providing a direct readout of downstream STING pathway activation.
Materials:
-
THP-1 monocytes or RAW 264.7 macrophages
-
This compound and other reference agonists
-
IFN-β ELISA kit
Protocol:
-
Seed cells in an appropriate culture vessel.
-
Stimulate the cells with this compound and reference agonists for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of IFN-β in the samples.
Western Blot for Phosphorylation of STING Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which indicates pathway activation.
Materials:
-
THP-1 monocytes or RAW 264.7 macrophages
-
This compound and other reference agonists
-
Lysis buffer
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and reference agonists for the appropriate time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates the logical workflow for validating the STING-dependent activity of a novel agonist.
Caption: Workflow for validating STING agonist activity.
By following these protocols and comparing the results to established STING agonists, researchers can effectively validate the STING-dependent activity of novel compounds like "this compound" and assess their therapeutic potential.
References
A Head-to-Head Battle for Innate Immunity Activation: STING Agonist-23 vs. cGAMP
A new synthetic contender, STING Agonist-23, emerges from the shadow of the natural STING ligand, cGAMP, offering a novel approach to activating the innate immune system. This comparison guide delves into the available preclinical data to provide researchers, scientists, and drug development professionals with an objective analysis of their respective mechanisms and performance in activating the critical STING (Stimulator of Interferon Genes) pathway.
The innate immune system serves as the body's first line of defense against pathogens and cellular stress. Central to this response is the cGAS-STING signaling pathway. Upon detection of cytosolic DNA, the enzyme cGAS produces the endogenous second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, unleashing a cascade of downstream signaling that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This potent immune response has made the STING pathway a highly attractive target for therapeutic intervention, particularly in the field of immuno-oncology.
This guide provides a comparative analysis of the natural STING agonist, cGAMP, and a recently identified synthetic bimolecular STING agonist, designated as Compound 23.
Mechanism of Action: A Tale of Two Agonists
cGAMP , as the natural ligand, directly binds to the ligand-binding domain of STING, inducing a conformational change that leads to STING dimerization and its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of IFN-I and other inflammatory genes.
This compound (Compound 23) , as described in a 2023 study published in the European Journal of Medicinal Chemistry, is a novel synthetic agonist derived from a covalent STING inhibitor.[1] Unlike the direct binding mechanism of cGAMP, Compound 23 is proposed to act as a STING-dimer stabilizer.[1] This unique mechanism suggests that it may promote the formation and/or stabilization of the active STING dimer, thereby initiating the downstream signaling cascade. A key finding from the initial study is the synergistic effect of Compound 23 with cGAMP, indicating that it can enhance the activity of the natural ligand.[1]
Performance Data: A Comparative Overview
The following table summarizes the available quantitative data comparing the in vitro and in vivo performance of this compound and cGAMP. It is important to note that the data for this compound is based on a single preclinical study, and further research is needed for a comprehensive comparison.
| Parameter | This compound (Compound 23) | cGAMP | Reference |
| In Vitro IFN-β Induction | Moderate agonist activity | Potent agonist activity | [1] |
| In Vivo Anti-tumor Efficacy | Exhibited STING-dependent immune activation | Potent anti-tumor activity demonstrated in multiple studies | [1] |
| Synergistic Activity | Acts synergistically with cGAMP to enhance STING activation | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the characterization of this compound and cGAMP.
In Vitro STING Activation Assay
-
Cell Lines: Human monocytic cell line (THP-1) or other immune cell lines expressing STING.
-
Stimulation: Cells are treated with varying concentrations of this compound or cGAMP for a specified period (e.g., 6-24 hours).
-
Readout:
-
Cytokine Measurement: The levels of secreted IFN-β and other cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: The mRNA levels of interferon-stimulated genes (ISGs) are measured by quantitative real-time PCR (qRT-PCR).
-
Western Blotting: Phosphorylation of key downstream signaling proteins such as TBK1 and IRF3 is assessed by Western blotting to confirm pathway activation.
-
In Vivo Anti-tumor Efficacy Studies
-
Animal Models: Syngeneic tumor models in mice (e.g., CT26 colon carcinoma model).
-
Treatment: Tumor-bearing mice are treated with intratumoral or systemic administration of this compound or cGAMP.
-
Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Survival Analysis: The overall survival of the treated mice is monitored.
-
Immune Cell Infiltration: Tumors are harvested and analyzed by flow cytometry or immunohistochemistry to quantify the infiltration of immune cells such as CD8+ T cells and natural killer (NK) cells.
-
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonists.
References
A Comparative Analysis of Non-Nucleotide STING Agonists for Immunotherapy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STING agonist-23 and other prominent non-nucleotide STING agonists. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
While specific quantitative data for a compound explicitly named "this compound" is not publicly available in the reviewed scientific literature, this guide focuses on a comparative analysis of several well-characterized non-nucleotide STING (Stimulator of Interferon Genes) agonists. These compounds represent a significant advancement in cancer immunotherapy, offering potential advantages over traditional cyclic dinucleotide (CDN) STING agonists, such as improved systemic activity and diverse chemical scaffolds.[1][2] The agonists compared herein include MSA-2, E7766, HG-381, SNX281, and the recently reported ZSA-51.
The STING Signaling Pathway in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to cancer cell instability or death.[3] Activation of STING, which is located on the endoplasmic reticulum, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] This leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3] These signaling molecules are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response. Non-nucleotide STING agonists are small molecules designed to activate this pathway, aiming to turn immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Comparative In Vitro Efficacy
The in vitro potency of STING agonists is typically determined by their ability to induce a downstream response, such as the expression of a reporter gene (e.g., luciferase under the control of an interferon-stimulated response element) or the secretion of cytokines like IFN-β. The half-maximal effective concentration (EC50) is a key metric for comparison.
| STING Agonist | Cell Line | Assay Type | EC50 | Reference(s) |
| MSA-2 | THP-1 (Human monocytic) | IFN-β Secretion | 3.2 µM | |
| Human STING (WT) | Not Specified | 8.3 µM | ||
| Human STING (HAQ) | Not Specified | 24 µM | ||
| E7766 | Human PBMCs | IFN-β Secretion | 0.15 - 0.79 µM (across 7 genotypes) | |
| Human STING (WT) | Not Specified | 1.0 µM | ||
| Human STING (HAQ) | Not Specified | 2.2 µM | ||
| HG-381 | Human PBMCs | Not Specified | ~5 - 10 nM | |
| Not Specified | Not Specified | 1.6 µM | ||
| SNX281 | THP-1 | IFN-β Secretion | 5.4 µM | |
| ZSA-51 | THP-1 | STING Activation | 100 nM |
Comparative In Vivo Anti-Tumor Efficacy
The ultimate goal of STING agonists in oncology is to elicit a potent anti-tumor response in vivo. This is often assessed in syngeneic mouse tumor models, where the efficacy of the agonist, administered either intratumorally (IT) or systemically, is measured by tumor growth inhibition and the induction of an immune memory response.
| STING Agonist | Tumor Model | Administration Route | Key Findings | Reference(s) |
| MSA-2 | Syngeneic mouse tumor models | Oral, Subcutaneous, Intratumoral | Induced complete tumor regression in 80-100% of animals and synergized with anti-PD-1 therapy. | |
| E7766 | Murine colon cancer model | Intratumoral | A single 10 mg/kg injection showed potent anti-tumor activity and a long-lasting immune memory response. | |
| Dual CT26 tumor model | Intratumoral | A single injection resulted in a 90% cure rate with no recurrence for over 8 months. | ||
| HG-381 | Murine models | Intratumoral | Significantly enhanced anti-tumor immunity, resulting in tumor growth inhibition and increased infiltration of CD8+ T cells. | |
| SNX281 | Mouse models | Systemic | Showed potent in vivo anti-tumor activity and induced durable immune memory. | |
| ZSA-51 | Colon and pancreatic cancer models | Oral | Demonstrated robust in vivo anti-tumor activity. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of STING agonist activity. Below are representative protocols for key in vitro and in vivo assays.
In Vitro STING Activation using a Luciferase Reporter Cell Line
This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist of interest
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Quantification of Cytokine Production via ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Materials:
-
THP-1 cells or human PBMCs
-
96-well cell culture plate
-
STING agonist of interest
-
IFN-β Sandwich ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the STING agonist.
-
Cell Treatment: Add 100 µL of the prepared agonist dilutions or vehicle control to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the IFN-β Sandwich ELISA kit to measure the concentration of IFN-β in the supernatants.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via the desired route (e.g., intratumoral, intravenous, oral) on specified days.
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
References
A Comparative Guide to STING Agonists Versus Other Cancer Immunotherapies
In the rapidly evolving landscape of immuno-oncology, therapies that harness the body's own immune system to fight cancer are demonstrating significant promise. This guide provides an objective comparison of the efficacy of STING (Stimulator of Interferon Genes) agonists against other major cancer immunotherapies, namely immune checkpoint inhibitors, CAR-T cell therapy, and cancer vaccines. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying mechanisms of action.
Overview of Mechanisms of Action
Each of these immunotherapeutic classes employs a distinct strategy to promote anti-tumor immunity.
-
STING Agonists: These agents work by activating the STING pathway, a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the context of infection or cellular damage, including that which occurs within tumor cells.[1][2] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn mature and activate dendritic cells (DCs).[3][4] These activated DCs then prime and activate tumor-specific CD8+ T cells, leading to a potent anti-tumor immune response.[5]
-
Immune Checkpoint Inhibitors (ICIs): This class of drugs blocks inhibitory checkpoint proteins on immune cells (like PD-1 and CTLA-4) or cancer cells (like PD-L1). These checkpoints normally function to prevent excessive immune responses, but cancer cells can exploit them to evade immune destruction. By inhibiting these checkpoints, ICIs "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells more effectively.
-
CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cell therapy is a form of adoptive cell therapy where a patient's own T cells are genetically engineered in a laboratory to express CARs on their surface. These receptors are designed to recognize and bind to specific antigens present on the surface of tumor cells. The modified T cells are then infused back into the patient, where they act as a "living drug," seeking out and killing cancer cells.
-
Cancer Vaccines: Unlike traditional vaccines that prevent infectious diseases, therapeutic cancer vaccines are designed to treat existing cancer by stimulating an immune response against tumor-specific or tumor-associated antigens. These vaccines can be composed of peptides, proteins, whole tumor cells, or nucleic acids (mRNA and DNA) that encode for tumor antigens. The goal is to train the immune system to recognize and eliminate cancer cells that express these antigens.
Efficacy Comparison: A Data-Driven Analysis
The following tables summarize the quantitative data on the efficacy of these immunotherapies from various preclinical and clinical studies. It is important to note that direct head-to-head clinical trials comparing STING agonists with other immunotherapies are limited, as many STING agonists are still in early phases of clinical development.
Table 1: Efficacy of STING Agonists (Preclinical and Early Phase Clinical Data)
| STING Agonist | Cancer Type (Model) | Treatment Setting | Objective Response Rate (ORR) / Efficacy Metric | Reference |
| ADU-S100 | Murine Tumor Models | Monotherapy & Combination | Induced tumor-specific CD8+ T cells; enhanced efficacy with checkpoint inhibitors. | |
| ADU-S100 + Spartalizumab | Advanced Solid Tumors/Lymphomas | Combination | Partial Responses (PRs) observed. | |
| MK-1454 + Pembrolizumab | Advanced Solid Tumors/Lymphomas | Combination | ORR: 24% (all PRs). | |
| BMS-986301 | Murine Tumor Models | Monotherapy | >90% regression in injected and noninjected tumors. | |
| BMS-986301 + Anti-PD-1 | Murine Tumor Models | Combination | 80% complete regression of injected and noninjected tumors. | |
| Dazostinag + Pembrolizumab + Radiotherapy | Advanced NSCLC, TNBC, SCCHN | Combination | ORR: 7.1% (1 CR, 1 PR) in heavily pretreated patients. | |
| CRD3874-SI | Advanced Sarcoma and Merkel Cell Carcinoma | Phase 1a/b (Ongoing) | Promising preclinical anti-cancer activity. |
Table 2: Efficacy of Immune Checkpoint Inhibitors (Clinical Data)
| Checkpoint Inhibitor | Cancer Type | Treatment Setting | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Pembrolizumab | Non-Small Cell Lung Cancer (NSCLC, PD-L1 >50%) | First-line | 44.8% | Not Reached (vs. 10.3 months with chemo) | |
| Nivolumab | Squamous NSCLC | Previously Treated | - | 9.2 months (vs. 6.0 months with docetaxel) | |
| Nivolumab | Non-squamous NSCLC | Previously Treated | - | 12.2 months (vs. 9.4 months with docetaxel) | |
| Pembrolizumab | Metastatic Melanoma | Adjuvant | Reduced risk of recurrence or death by 49% (with mRNA vaccine) | 96.0% (with mRNA vaccine) vs. 90.2% (pembrolizumab alone) | |
| Anti-PD-1/PD-L1 Monotherapy | Pan-Cancer (31 types) | Various | Varies by cancer type (classified as high, medium, low response) | - |
Table 3: Efficacy of CAR-T Cell Therapy (Clinical Data)
| CAR-T Therapy | Cancer Type | Treatment Setting | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Tisagenlecleucel (Kymriah) | B-cell Acute Lymphoblastic Leukemia (ALL) | Relapsed/Refractory | 81% (within 3 months) | - | |
| CD19 CAR-T | Hematological Malignancies (Meta-analysis) | Relapsed/Refractory | 71.88% | - | |
| CD19 CAR-T with Lymphodepletion | Hematological Malignancies (Meta-analysis) | Relapsed/Refractory | 77% | - | |
| Anti-CD20 CAR-T | Diffuse Large B-cell Lymphoma (DLBCL) | Relapsed/Refractory | 86% | 54.5% (in a subsequent trial) | |
| Axicabtagene Ciloleucel | Large B-cell Lymphoma | Relapsed/Refractory | 82% | 54% |
Table 4: Efficacy of Cancer Vaccines (Clinical Data)
| Cancer Vaccine | Cancer Type | Treatment Setting | Efficacy Metric | Reference |
| Sipuleucel-T (Provenge) | Metastatic Castrate-Resistant Prostate Cancer | Approved Therapy | 4.1-month improvement in median overall survival. | |
| mRNA-4157 (V940) + Pembrolizumab | High-Risk Melanoma | Adjuvant | 44% reduction in recurrence risk; 2.5-year recurrence-free survival rate of 74.8% vs 55.6% with pembrolizumab alone. | |
| GV1001 (Telomerase Peptide Vaccine) + Chemotherapy | Metastatic Colorectal Cancer | Second-line | Modestly effective. | |
| Personalized mRNA Vaccine + Pembrolizumab | Melanoma | Phase 3 Trial (Ongoing) | Aims to validate reduction in recurrence risk. |
Experimental Protocols and Methodologies
The evaluation of these immunotherapies involves a range of preclinical and clinical methodologies.
Preclinical Evaluation
-
In Vitro Assays: Initial screening of compounds like STING agonists often involves cell-based assays to measure cytokine production (e.g., IFN-β) and activation of immune cells (e.g., dendritic cells, T cells).
-
Syngeneic Mouse Models: To assess in vivo efficacy, immunotherapies are tested in mouse models with a competent immune system. Tumor growth inhibition, survival, and immunological memory are key endpoints. For example, preclinical studies of STING agonists have demonstrated tumor regression and the development of systemic anti-tumor immunity.
-
Immunophenotyping: Flow cytometry and immunohistochemistry are used to analyze the immune cell infiltrate within the tumor microenvironment to understand the mechanism of action. This includes quantifying the number and activation state of CD8+ T cells, dendritic cells, and regulatory T cells.
Clinical Evaluation and Tumor Response Assessment
-
Phase I-III Clinical Trials: Human trials are conducted in phases to assess safety, dosage, and efficacy.
-
Response Evaluation Criteria in Solid Tumors (RECIST): This is a standardized method for measuring tumor response based on changes in tumor size as determined by imaging techniques like CT or MRI. It categorizes response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
Immune-Related Response Criteria (irRC): Due to the unique patterns of response seen with immunotherapies (e.g., initial apparent increase in tumor size due to immune cell infiltration), modified criteria like irRC and iRECIST have been developed to more accurately assess response.
-
Biomarker Analysis: Patient samples (blood and tumor tissue) are analyzed for biomarkers that may predict response to therapy, such as PD-L1 expression for checkpoint inhibitors or tumor mutational burden (TMB).
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The STING signaling pathway, a key innate immune mechanism.
Caption: Mechanism of action of immune checkpoint inhibitors.
Caption: The workflow of CAR-T cell therapy.
Conclusion
STING agonists represent a promising new class of cancer immunotherapy with a distinct mechanism of action that complements existing therapies. While still in the early stages of clinical development, preclinical and early clinical data suggest their potential to induce robust anti-tumor immune responses, particularly in combination with other agents like checkpoint inhibitors.
Immune checkpoint inhibitors and CAR-T cell therapies have already revolutionized the treatment of several cancers, demonstrating significant and durable responses in subsets of patients. Cancer vaccines are also gaining momentum, with personalized mRNA vaccines showing considerable promise in the adjuvant setting.
The future of cancer immunotherapy likely lies in the rational combination of these different approaches to overcome resistance and improve outcomes for a broader range of patients. Further clinical investigation is crucial to determine the optimal use of STING agonists, both as monotherapy and in combination, and to identify the patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment | springermedizin.de [springermedizin.de]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Validating STING Pathway Activation: A Comparative Guide to STING Agonist-23
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STING agonist-23's performance in activating the STING (Stimulator of Interferon Genes) pathway, supported by experimental data from Western blot analysis. Detailed methodologies and visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key signal of viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response that is crucial for host defense and has significant therapeutic potential in cancer immunotherapy. Consequently, the validation of STING pathway activation by novel agonists is a central aspect of drug discovery and development in this field.
The STING Signaling Pathway
The activation of the STING pathway is a multi-step process initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP, to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Comparison of STING Agonist Performance by Western Blot
Western blot is a cornerstone technique for validating the activation of the STING pathway by assessing the phosphorylation status of key signaling proteins. An increase in the phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) serves as a direct indicator of pathway engagement and activation.
The following table summarizes the performance of this compound (referred to as compound 23 in the cited literature) in comparison to other well-characterized STING agonists. The data is compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| Agonist | Target Protein | Cell Line | Concentration | Fold Increase in Phosphorylation (relative to control) | Reference |
| This compound | p-STING (S366) | THP-1 | 10 µM | Moderate Increase | [1] |
| p-TBK1 (S172) | THP-1 | 10 µM | Moderate Increase | [1] | |
| p-IRF3 (S396) | THP-1 | 10 µM | Moderate Increase | [1] | |
| 2'3'-cGAMP | p-STING (S366) | THP-1 | 100 µM | Strong Increase | [2] |
| p-TBK1 (S172) | THP-1 | 100 µM | Strong Increase | [2] | |
| p-IRF3 (S396) | THP-1 | 100 µM | Strong Increase | ||
| diABZI | p-STING | THP1-Dual | 1 µM | Potent Increase | |
| p-IRF3 | THP1-Dual | 1 µM | Potent Increase | ||
| ADU-S100 | p-STING (S366) | THP-1 | 10 µM | Significant Increase | |
| p-TBK1 (S172) | THP-1 | 10 µM | Significant Increase | ||
| p-IRF3 (S396) | THP-1 | 10 µM | Significant Increase |
Note: "Moderate," "Strong," "Significant," and "Potent" are qualitative descriptors based on the visual data presented in the referenced publications. For precise quantification, densitometry analysis from original Western blot images is required.
Experimental Protocols
A detailed protocol for Western blot analysis to validate STING pathway activation is provided below. This protocol is a composite based on methodologies described in the scientific literature.
1. Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Treat the differentiated cells with the desired concentrations of this compound or other STING agonists for the specified time (e.g., 1-4 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Caption: Experimental workflow for Western blot validation.
Alternative Validation Methods
While Western blot is a robust method for confirming STING pathway activation, other techniques can provide complementary and often more quantitative data.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can quantify the secretion of type I interferons (e.g., IFN-β) and other cytokines in the cell culture supernatant following treatment with a STING agonist.
-
Reporter Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be easily quantified.
-
Immunofluorescence Microscopy: This technique allows for the visualization of the translocation of STING from the ER to the Golgi and the nuclear translocation of IRF3, providing spatial information on pathway activation.
-
Quantitative PCR (qPCR): The upregulation of mRNA transcripts of interferon-stimulated genes (ISGs) can be measured to confirm downstream signaling.
Caption: Logical structure of the comparison guide.
References
Confirming STING Agonist Specificity: A Comparison Guide Using STING Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The development of novel STING (Stimulator of Interferator of Interferon Genes) agonists is a promising avenue for cancer immunotherapy.[1][2][3] A critical step in the preclinical validation of any new STING agonist is to confirm its on-target specificity. This guide provides a comparative framework for utilizing STING knockout (KO) cells to definitively demonstrate that the observed immune activation is mediated directly through the STING pathway. The following sections detail the experimental protocols and expected data when comparing the activity of a novel compound, here referred to as "STING agonist-23," with a known STING agonist in wild-type (WT) versus STING KO cells.
STING Signaling Pathway
The STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[4][5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, ultimately mounting an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Specificity Testing
To ascertain the STING-dependency of an agonist, a straightforward experimental workflow is employed. This involves treating both wild-type and STING knockout cells with the agonist and measuring downstream signaling events, such as the induction of an interferon-stimulated gene (ISG) reporter or the secretion of IFN-β.
Caption: Experimental workflow for agonist specificity.
Experimental Methodologies
Detailed protocols are essential for reproducible results. The following are standard methods for assessing STING agonist specificity.
Cell Lines and Culture
-
Wild-Type (WT) Cells: THP-1-Dual™ ISG-Lucia cells (InvivoGen) are human monocytic cells that express a secreted Lucia luciferase reporter gene under the control of an ISG54 promoter. These cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml of Blasticidin.
-
STING Knockout (KO) Cells: THP-1-Dual™ KO-STING cells (InvivoGen) are derived from the parental cell line and have a biallelic knockout of the STING1 gene. They are cultured under the same conditions as the WT cells, with the addition of 100 µg/ml of Zeocin™.
Interferon-Stimulated Gene (ISG) Reporter Assay
-
Cell Plating: Plate WT and STING KO THP-1 cells in a 96-well plate at a density of 100,000 cells per well and incubate for 24 hours.
-
Agonist Treatment: Treat the cells with increasing concentrations of "this compound" or a control agonist like cGAMP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Measurement: Measure the luciferase activity in the cell supernatant using a luminometer and a suitable luciferase detection reagent.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Plating and Treatment: Plate and treat the WT and STING KO cells as described for the ISG reporter assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Comparative Data Analysis
The specificity of "this compound" is confirmed if it induces a strong response in WT cells but a significantly diminished or no response in STING KO cells. This pattern should be consistent with the response observed for a known STING agonist.
Table 1: ISG Reporter Activity (Relative Luminescence Units - RLU)
| Agonist | Concentration (µM) | WT THP-1 Response (RLU) | STING KO THP-1 Response (RLU) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 50.5 ± 4.2 | 1.2 ± 0.3 |
| 10 | 250.8 ± 20.1 | 1.5 ± 0.4 | |
| 100 | 800.2 ± 65.7 | 2.0 ± 0.5 | |
| cGAMP | 1 | 65.2 ± 5.9 | 1.1 ± 0.2 |
| 10 | 310.4 ± 25.3 | 1.3 ± 0.3 | |
| 100 | 950.6 ± 80.4 | 1.8 ± 0.4 |
Data are representative and shown as mean ± standard deviation.
Table 2: IFN-β Secretion (pg/mL)
| Agonist | Concentration (µM) | WT THP-1 Response (pg/mL) | STING KO THP-1 Response (pg/mL) |
| Vehicle Control | - | < 5 | < 5 |
| This compound | 1 | 150.3 ± 12.5 | < 5 |
| 10 | 750.6 ± 60.1 | 5.2 ± 1.1 | |
| 100 | 2500.8 ± 210.4 | 6.8 ± 1.5 | |
| cGAMP | 1 | 200.1 ± 18.2 | < 5 |
| 10 | 980.4 ± 85.7 | 5.5 ± 1.3 | |
| 100 | 3200.5 ± 280.9 | 7.1 ± 1.8 |
Data are representative and shown as mean ± standard deviation.
Conclusion
The data presented in Tables 1 and 2 clearly demonstrate the STING-dependent activity of "this compound." The robust induction of ISG reporter activity and IFN-β secretion in wild-type cells, coupled with the lack of a significant response in STING knockout cells, provides strong evidence for the on-target specificity of the compound. This experimental approach is a critical validation step in the development of novel STING agonists for therapeutic applications. By employing this comparative guide, researchers can confidently establish the mechanism of action of their candidate molecules.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cytokine Profiles Induced by Different STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer treatment. STING agonists, by mimicking the presence of cytosolic DNA, can trigger a potent innate immune response characterized by the production of a wide array of cytokines. This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific therapeutic or research goals.
The STING Signaling Pathway: A Brief Overview
The STING signaling cascade is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon dsDNA detection, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3]
Caption: The cGAS-STING signaling pathway leading to cytokine production.
Comparative Cytokine Profiles of STING Agonists
Different classes of STING agonists can induce distinct cytokine profiles, which may have significant implications for their therapeutic efficacy. The following table summarizes the in vivo cytokine induction by three chemically diverse STING agonists: a cyclic dinucleotide (CDA) and two non-cyclic dinucleotide agonists (DMXAA and diABZI) in C57BL/6 mice 24 hours after intramuscular injection.
| Cytokine | Vehicle (PBS) (pg/mL) | diABZI (30 µg) (pg/mL) | CDA (10 µg) (pg/mL) | DMXAA (500 µg) (pg/mL) |
| IFN-β | Undetectable | ~150 | ~250 | ~500 |
| TNF-α | ~10 | ~50 | ~100 | ~1500 |
| IL-6 | ~20 | ~100 | ~200 | ~2500 |
| CXCL10 | ~50 | Not significant | ~8000 | ~12000 |
| CCL2 | ~100 | Not significant | Not significant | ~4000 |
| CCL5 | ~50 | Not significant | Not significant | ~600 |
| IL-1β | ~5 | ~25 | ~30 | ~35 |
| IL-18 | ~200 | Not significant | ~400 | ~500 |
Data is approximated from "Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists" by Mizuno et al., bioRxiv (2025).[1][4]
Key Observations:
-
Potency and Breadth of Response: DMXAA induced the most potent and broad-ranging cytokine response, with significantly higher levels of TNF-α, IL-6, CXCL10, CCL2, and CCL5 compared to CDA and diABZI.
-
Differential Cytokine Induction: While all three agonists induced IL-1β to a similar extent, CDA and DMXAA were more effective at inducing CXCL10 and IL-18 than diABZI.
-
Agonist-Specific Signatures: These results highlight that the chemical structure of the STING agonist can lead to qualitatively different innate immune responses.
Experimental Protocols
The following is a representative protocol for in vitro characterization of cytokine profiles induced by STING agonists using the human monocytic cell line THP-1.
In Vitro STING Activation and Cytokine Quantification in THP-1 Cells
Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) from THP-1 cells following stimulation with different STING agonists.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
STING agonists (e.g., 2'3'-cGAMP, diABZI)
-
96-well cell culture plates
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
Plate reader
Methodology:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
For adherent differentiated macrophages, seed THP-1 cells at a density of 2.5 x 10^5 cells/well in a 96-well plate and differentiate with 50-100 ng/mL PMA for 24-48 hours.
-
For suspension monocytic cells, seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
-
STING Agonist Stimulation:
-
Prepare serial dilutions of the STING agonists in complete culture medium.
-
Remove the culture medium from the wells (if using adherent cells) and add the diluted agonists to the cells. For suspension cells, add the agonist dilutions directly to the cell suspension.
-
Include a vehicle control (e.g., DMSO or PBS) in parallel.
-
Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentration of IFN-β, TNF-α, and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding an enzyme conjugate and substrate, and finally measuring the absorbance.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of each cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
-
Caption: Workflow for in vitro cytokine profiling of STING agonists.
Logical Comparison of Agonist Effects
The choice of a STING agonist can be guided by the desired therapeutic outcome, which is often linked to the specific cytokine milieu it generates.
Caption: Logical flow from STING agonist class to cytokine profile and potential outcome.
References
STING agonist-23 (CF502) performance against other novel STING agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. While initial efforts focused on cyclic dinucleotide (CDN) agonists, a new generation of novel, non-cyclic dinucleotide and systemic STING agonists is emerging with potentially improved therapeutic profiles.
This guide provides a comparative overview of the performance of several novel STING agonists. Notably, a comprehensive search for "STING agonist-23 (CF502)" did not yield publicly available data. Therefore, this guide will focus on a selection of other well-characterized novel STING agonists: diABZI , IMSA101 , SNX281 , and ZSA-51 , comparing their performance based on available preclinical data.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, including that occurring within tumor cells.
Performance Comparison of Novel STING Agonists
The following tables summarize the in vitro and in vivo performance of selected novel STING agonists based on published preclinical data.
In Vitro Activity
| STING Agonist | Cell Line | Assay | EC50 | Cytokine Induction | Source |
| diABZI | THP1-Blue ISG | ISG Reporter | ~10 nM | Potent IFN-β induction | |
| IMSA101 | THP1-ISG-luc | Luciferase Reporter | ~10-100 nM | IFN-β, IL-18 | |
| SNX281 | THP1 | IFN-β Secretion | Not Reported | IFN-β, TNF-α, IL-6 | |
| ZSA-51 | THP1 | IFN-β Reporter | 100 nM | Not explicitly quantified |
In Vivo Antitumor Efficacy
| STING Agonist | Tumor Model | Administration | Key Outcomes | Source |
| diABZI | Murine Colon Carcinoma (CT26) | Intravenous | Significant tumor growth inhibition, induction of immune memory. | |
| IMSA101 | Murine Melanoma (B16F10) | Intratumoral | Improved overall survival, enhanced CAR T-cell function. | |
| SNX281 | Murine Colon Carcinoma (CT26) | Intravenous | Single-dose tumor elimination, durable immune memory. | |
| ZSA-51 | Murine Colon (CT26) & Pancreatic (Panc02) Cancers | Oral | Potent antitumor efficacy, remodeled tumor immune microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of STING agonists.
In Vitro STING Activation Assay
This protocol describes a common method to assess the activation of the STING pathway in a human monocytic cell line (THP-1) engineered with a reporter gene.
Methodology:
-
Cell Culture: Human or murine myeloid cells, such as THP-1 (human monocytic) or RAW 264.7 (murine macrophage), are cultured under standard conditions. Often, these cells are engineered with a reporter system, such as a luciferase or secreted embryonic alkaline phosphatase (SEAP) gene under the control of an interferon-stimulated response element (ISRE).
-
Agonist Preparation: The STING agonist is dissolved in a suitable vehicle (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations for dose-response analysis.
-
Cell Seeding and Treatment: Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight. The following day, the culture medium is replaced with medium containing the various concentrations of the STING agonist.
-
Incubation: The treated cells are incubated for a defined period, typically 16 to 24 hours, to allow for STING pathway activation and subsequent reporter gene expression or cytokine secretion.
-
Quantification of STING Activation:
-
Reporter Assay: For reporter cell lines, a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence or colorimetric change is measured using a plate reader. This signal is proportional to the level of STING activation.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines such as IFN-β, TNF-α, and IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot: To confirm pathway activation, cell lysates can be analyzed by Western blot for the phosphorylation of key signaling proteins like STING, TBK1, and IRF3.
-
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a STING agonist in a syngeneic mouse tumor model.
Methodology:
-
Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6 CT26 colon carcinoma cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The STING agonist is administered according to the specific experimental design, which may involve intratumoral, intravenous, or oral delivery at various doses and schedules. The control group typically receives a vehicle solution.
-
Efficacy Assessment:
-
Tumor Growth Inhibition: The primary endpoint is often the change in tumor volume over time compared to the control group. Complete and partial tumor regressions are also noted.
-
Survival Analysis: In some studies, mice are monitored for overall survival, and Kaplan-Meier survival curves are generated.
-
-
Pharmacodynamic and Immune Analysis:
-
Cytokine Analysis: Blood samples can be collected at various time points to measure systemic cytokine levels.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested, and the immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid cells) are analyzed by flow cytometry to assess the impact of the STING agonist on the tumor microenvironment.
-
Conclusion
The field of STING agonist development is rapidly advancing, with several novel non-CDN and systemically available agents demonstrating potent anti-tumor activity in preclinical models. Agonists like diABZI, IMSA101, SNX281, and ZSA-51 each exhibit unique characteristics in terms of potency, route of administration, and their effects on the tumor microenvironment. While direct comparative data from head-to-head studies is limited, the available information suggests that these next-generation STING agonists hold significant promise for cancer immunotherapy, both as monotherapies and in combination with other treatments like checkpoint inhibitors and CAR T-cell therapy. The continued investigation and clinical development of these compounds are warranted to fully realize their therapeutic potential.
A Head-to-Head Battle in Preclinical Cancer Models: STING Agonist ADU-S100 vs. DMXAA
For researchers, scientists, and drug development professionals, the quest for potent cancer immunotherapies has led to a significant focus on the STING (Stimulator of Interferon Genes) pathway. Activation of STING can trigger a robust anti-tumor immune response. This guide provides a detailed head-to-head comparison of two notable STING agonists, the clinical candidate ADU-S100 and the mouse-specific agonist DMXAA, based on their performance in murine cancer models.
This comparative analysis delves into their efficacy in tumor growth inhibition, their mechanisms of action through cytokine induction and immune cell activation, and provides an overview of the experimental protocols utilized in key studies. While "STING agonist-23" was not identifiable as a specific public domain compound, ADU-S100, a well-characterized synthetic cyclic dinucleotide, serves as a clinically relevant and extensively studied comparator to the preclinical tool compound DMXAA.
Performance at a Glance: Efficacy in Mouse Cancer Models
The anti-tumor efficacy of both ADU-S100 and DMXAA has been demonstrated across a variety of syngeneic mouse tumor models. The following tables summarize key quantitative data from published studies.
| Agonist | Mouse Model | Tumor Type | Dose and Administration | Tumor Growth Inhibition / Regression | Survival Benefit | Reference |
| DMXAA | C57BL/6 | AE17 Mesothelioma | 25 mg/kg, intratumoral (i.t.), 3 doses every 9 days | 100% cure rate in mice with small or large tumors. | Long-term survival (>5 months). | [1] |
| DMXAA | 129/Sv | 344SQ-ELuc NSCLC (subcutaneous) | 25 mg/kg, intraperitoneal (i.p.), single dose | Significant reduction in tumor bioluminescence signal. | Not Reported | [2][3] |
| DMXAA | C57BL/6 | EG7 Thymoma | 18 mg/kg, i.p. | Effective in reducing tumor size with a number of cures. | Not Reported | [4] |
| DMXAA | WT and TNFR1-/- | Colon 38 adenocarcinoma | 25-50 mg/kg | Tumor growth delay of 4-19 days and cure rates of 40-60%. | Not Reported | [5] |
| ADU-S100 | BALB/c | CT-26 Colon Carcinoma | 20 µg and 40 µg, i.t. | Significant tumor suppression. | Increased survival rate from 71.4% to 100%. | |
| ADU-S100 | Murine Prostate Cancer Models | Unilateral and Bilateral Tumors | Intratumoral injection | Eliminated tumors in 58-67% of mice with unilateral tumors and promoted abscopal immunity in 50% of mice with bilateral tumors. | Significantly increased survival. | |
| ADU-S100 | FVB/N | HER-2+ Breast Cancer | Intratumoral injection | Induced durable tumor clearance in 100% of non-tolerant mice. | Not Reported | |
| ADU-S100 | Rat Model | Esophageal Adenocarcinoma | 50 µg, intratumoral, 2 cycles q3 weekly | Not specified as monotherapy | Not Reported |
Delving Deeper: Mechanism of Action
Both DMXAA and ADU-S100 exert their anti-tumor effects by activating the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the activation and recruitment of various immune cells to the tumor microenvironment.
Cytokine and Chemokine Induction
The activation of STING by both agonists triggers a cascade of signaling that results in the transcription of numerous genes involved in the innate immune response.
| Agonist | Mouse Model/Cell Line | Induced Cytokines/Chemokines | Reference |
| DMXAA | L1C2 Lung Cancer | TNF-α, IP-10 (CXCL10), IL-6, KC (CXCL1), MIP-2 (CXCL2/3), MCP-1 (CCL2), RANTES (CCL5) | |
| DMXAA | EG7 Thymoma | MCP-1, TNFα, RANTES, MIP1α, KC, IL-6, IP-10 | |
| DMXAA | Bone Cancer Model | ~1000-fold increase in serum IFN-α and dramatic upregulation of IFN-β. | |
| ADU-S100 | Murine Prostate Cancer Models | Significant increase in blood plasma levels of CCL2, CXCL10, IL-6, IFN-α, and IFN-γ. | |
| ADU-S100 | FVB/N mice with tumors | Significant production of TNFα, IL-6, CCL2, CCL5, CCL11, and CXCL1 in the tumor microenvironment. | |
| ADU-S100 | Bone Cancer Model | ~1000-fold increase in serum IFN-α and dramatic upregulation of IFN-β. |
Immune Cell Activation
A critical component of the anti-tumor efficacy of STING agonists is their ability to activate and modulate the function of various immune cell populations.
| Agonist | Mouse Model | Effect on Immune Cells | Reference |
| DMXAA | EG7 Thymoma | Direct activation of dendritic cells (DCs), leading to increased expression of co-stimulatory molecules (CD80, CD86, ICAM-1). Marked increase in tetramer-specific CD8+ T cells. | |
| DMXAA | Murine Lung Cancer and Mesothelioma | Efficiently activated tumor-associated macrophages. Led to initial tumor infiltration with macrophages followed by an influx of CD8+ T cells, which were required for efficacy. | |
| DMXAA | AE17-sOVA Mesothelioma | Improved tumor-antigen presentation in tumor-draining lymph nodes, evidenced by more divisions of OVA-specific OT-1 T cells. However, it blunted the lytic quality of cytotoxic T lymphocytes (CTLs). | |
| ADU-S100 | Murine Prostate Cancer Models | Increased frequency of B cells, NK cells, and CD8+ T cells in the tumor. Decreased frequency of CD4+ T cells, dendritic cells, and macrophages. | |
| ADU-S100 | FVB/N mice with HER-2+ tumors | Induced HER-2–specific CD8+ T-cell priming. Tumor clearance was dependent on both CD4+ and CD8+ T cells. | |
| ADU-S100 | 4T1 Breast Cancer | Induced Tim-3 expression on cDC2s, which negatively regulated CD4+ T cell responses. |
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: STING Signaling Pathway Activation by DMXAA and ADU-S100.
Caption: A generalized experimental workflow for evaluating STING agonists in mouse tumor models.
Experimental Protocols: A Closer Look
The methodologies employed in the cited studies are crucial for interpreting the data and designing future experiments. Below are summaries of typical experimental protocols.
In Vivo Tumor Models
-
Animal Strains: Commonly used mouse strains include C57BL/6 and BALB/c, which are syngeneic to the tumor cell lines used, allowing for the study of an intact immune system.
-
Tumor Cell Lines: A variety of murine tumor cell lines are utilized, such as AE17 (mesothelioma), 344SQ-ELuc (non-small cell lung cancer), EG7 (thymoma), CT-26 (colon carcinoma), and various prostate and breast cancer lines.
-
Tumor Inoculation: Tumor cells are typically injected subcutaneously into the flank of the mice. For some studies, orthotopic or metastatic models are established.
-
Treatment Administration: DMXAA is often administered intraperitoneally (i.p.) at doses ranging from 18 to 25 mg/kg. ADU-S100 is frequently given via intratumoral (i.t.) injection, with doses typically ranging from 20 to 50 µg per injection.
-
Monitoring: Tumor growth is monitored by caliper measurements of tumor volume. In some cases, bioluminescence imaging is used for tracking tumor burden. Survival is also a key endpoint.
Immune Monitoring and Mechanistic Studies
-
Cytokine and Chemokine Analysis: Tumor homogenates, serum, or plasma are collected at various time points post-treatment. Cytokine and chemokine levels are quantified using techniques such as Luminex bead-based assays, ELISA, or real-time RT-PCR.
-
Immune Cell Profiling: Tumors, spleens, and tumor-draining lymph nodes are harvested and processed into single-cell suspensions. Flow cytometry is then used to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, dendritic cells, macrophages, NK cells) and their activation status (e.g., expression of co-stimulatory molecules, production of cytokines like IFN-γ). Immunohistochemistry (IHC) is also employed to visualize immune cell infiltration into the tumor tissue.
-
Antigen-Specific T Cell Responses: To assess the generation of a tumor-specific adaptive immune response, techniques like tetramer staining are used to identify and quantify T cells specific for a known tumor antigen. In vivo cytotoxicity assays and proliferation assays (e.g., using CFSE-labeled T cells) are also performed.
Concluding Remarks
Both DMXAA and ADU-S100 have demonstrated potent anti-tumor activity in a range of murine cancer models, primarily through the robust activation of the STING pathway. DMXAA, while a powerful tool for preclinical research in mice, has a critical limitation due to its species-specificity, as it does not activate human STING. This explains its failure in human clinical trials.
ADU-S100, a synthetic cyclic dinucleotide, is active in both mouse and human cells, making it a clinically relevant compound. The data presented here highlights its ability to induce strong anti-tumor immunity, often at lower doses than DMXAA. However, the optimal dosing and potential for immune-related side effects with potent, systemic STING activation remain important considerations for clinical development.
This head-to-head comparison underscores the therapeutic potential of STING agonism in cancer immunotherapy. The choice between these and other STING agonists for preclinical studies will depend on the specific research question, with DMXAA remaining a valuable tool for understanding fundamental aspects of STING biology in the context of a murine immune system, and ADU-S100 and other newer generation agonists providing a more direct translational path to the clinic. The detailed experimental data and protocols provided in this guide should serve as a valuable resource for researchers designing and interpreting studies in this exciting field.
References
- 1. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 2. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 3. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of STING Agonists with Other Therapies: A Comparative Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce a potent type I interferon (IFN) response, effectively converting immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated destruction[1]. However, the full therapeutic potential of STING agonists is often realized when used in combination with other cancer treatments. This guide provides a comparative analysis of the synergistic effects of STING agonists with checkpoint inhibitors, radiation therapy, chemotherapy, and cancer vaccines, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the enhanced efficacy of STING agonist combination therapies compared to monotherapies.
Table 1: Synergistic Effects of STING Agonists with Immune Checkpoint Inhibitors (ICIs)
| STING Agonist | Combination Agent | Cancer Model | Efficacy Endpoint | Monotherapy (STING Agonist) | Monotherapy (ICI) | Combination Therapy | Citation |
| MK-1454 | Pembrolizumab (anti-PD-1) | Advanced Solid Tumors/Lymphomas (Human, Phase 1) | Partial Response Rate | 0% (0/20) | N/A | 24% | [2][3] |
| ISAC-8803 | Anti-PD-L1/PD-L2 Ab | B16F10-PDL2 Melanoma (Mouse) | Overall Survival | ≤10% | ≤10% | 70% | [4] |
| MSA-2 | Anti-PD-1 | MC38 Colorectal Cancer (Mouse) | Tumor Growth Inhibition (TGI) | 50% | 82% | 87% | [1] |
| MSA-2 | Anti-PD-1 | MC38 Colorectal Cancer (Mouse) | Survival Rate (at 50 days) | 50% | 80% | 90% | |
| diABZI | IDO Inhibitor (1-MT) | Colorectal Cancer (Mouse) | Tumor Growth | - | - | Significantly inhibited |
Table 2: Synergistic Effects of STING Agonists with Radiation Therapy
| STING Agonist | Combination Agent | Cancer Model | Efficacy Endpoint | Monotherapy (STING Agonist) | Monotherapy (Radiation) | Combination Therapy | Citation |
| RR-CDG | 10Gy Radiation | Panc02 Pancreatic Adenocarcinoma (Mouse) | Tumor Size Change | - | - | Super-additive effect (p=0.043) | |
| cGAMP | Nanoparticle Delivery + Fractionated Radiation | Lung Metastases (Mouse) | Long-term Survival | - | - | Conferred long-term survival | |
| cGAMP/MOL | X-ray Irradiation + anti-PD-L1 | Colon Cancer (Mouse) | Distant Tumor Control | - | - | Improved distant tumor control and abscopal effect |
Table 3: Synergistic Effects of STING Agonists with Chemotherapy
| STING Agonist | Combination Agent | Cancer Model | Efficacy Endpoint | Monotherapy (STING Agonist) | Monotherapy (Chemotherapy) | Combination Therapy | Citation |
| ADU-S100 | Carboplatin | Osteosarcoma (Canine) | 1-Year Survival Rate | N/A | 25% | 83% (with single dose chemo) | |
| DMXAA | Gemcitabine | Pancreatic Cancer (Mouse) | Tumor Regression | Induced regression | - | Induced regression and activated CD8+ T cells |
Table 4: Synergistic Effects of STING Agonists with Cancer Vaccines
| STING Agonist | Combination Agent | Cancer Model | Efficacy Endpoint | Monotherapy (STING Agonist) | Monotherapy (Vaccine) | Combination Therapy | Citation |
| STINGa | KISIMA™ Protein Vaccine | B16-OVA Melanoma (Mouse) | Tumor Growth | - | Delayed growth | Prolonged control and slower growth | |
| STINGa | KISIMA™ Protein Vaccine | TC-1 (Mouse) | Tumor Growth | - | Delayed growth | Prolonged control and slower growth |
Mandatory Visualization
Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
Caption: A typical preclinical experimental workflow.
Logical Relationship of Synergy
Caption: The logical relationship of synergistic effects.
Experimental Protocols
This section provides a detailed methodology for a representative preclinical experiment evaluating the synergy between a STING agonist and an immune checkpoint inhibitor in a murine cancer model.
Objective: To assess the in vivo antitumor efficacy of a STING agonist, alone and in combination with an anti-PD-1 antibody, in a syngeneic mouse model of colorectal cancer.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Cell Line: MC38 murine colorectal cancer cells.
-
Reagents:
-
STING Agonist (e.g., MSA-2)
-
Anti-mouse PD-1 antibody (clone RMP1-14)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Trypsin-EDTA
-
-
Equipment:
-
Laminar flow hood
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
-
Calipers
-
Flow cytometer
-
Centrifuge
-
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: STING agonist monotherapy
-
Group 3: Anti-PD-1 antibody monotherapy
-
Group 4: STING agonist and anti-PD-1 antibody combination therapy
-
-
-
Treatment Administration:
-
STING Agonist: Administer intratumorally at a specified dose (e.g., 10 µg in 50 µL PBS) on days 10, 13, and 16 post-tumor implantation.
-
Anti-PD-1 Antibody: Administer intraperitoneally at a specified dose (e.g., 200 µg in 100 µL PBS) on days 10, 13, and 16 post-tumor implantation.
-
Administer corresponding vehicles to the control groups.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days until the experimental endpoint.
-
Record survival data. Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive morbidity.
-
-
Immunophenotyping (at a predetermined time point or at endpoint):
-
Euthanize a subset of mice from each group.
-
Excise tumors, spleens, and tumor-draining lymph nodes.
-
Process tissues into single-cell suspensions. For tumors, this involves mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Perform red blood cell lysis on spleen samples.
-
Stain cell suspensions with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B, Ki67).
-
Acquire data on a flow cytometer and analyze the proportions and activation status of different immune cell populations.
-
Data Analysis:
-
Compare tumor growth curves between groups using statistical methods such as two-way ANOVA.
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Compare immune cell populations between groups using t-tests or one-way ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.
This guide provides a framework for understanding and evaluating the synergistic potential of STING agonists in combination with other cancer therapies. The presented data and methodologies underscore the promise of these combination approaches in enhancing antitumor immunity and improving clinical outcomes.
References
Unveiling the Cross-Reactivity of STING Agonist-23: A Comparative Guide for Researchers
A detailed analysis of the stimulator of interferon genes (STING) pathway and the potential of novel agonists is crucial for advancing immuno-oncology and the treatment of inflammatory diseases. This guide provides a comparative overview of STING agonist-23, its interaction with common human STING variants, and standardized protocols for its evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.
The STING protein, a key player in the innate immune system, recognizes cyclic dinucleotides (CDNs) and triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor immunity and defense against infections. However, the human population exhibits several common genetic variants of STING, which can influence the efficacy of STING-targeting therapies. Understanding the cross-reactivity of novel STING agonists with these variants is therefore of paramount importance.
One such novel agonist, designated as compound 23 in a 2023 study by Zang et al., has been identified as a moderate bimolecular STING agonist.[1][2] This guide will delve into the known characteristics of this agonist and provide a framework for assessing its activity across different STING variants.
The Landscape of Human STING Variants
The most prevalent human STING variants include the wild-type R232 , and the single nucleotide polymorphism (SNP) variants H232 , HAQ (a combination of R71H, G230A, and R293Q), AQ (G230A and R293Q), and Q (R293Q). These variants exhibit differential responses to various STING agonists, which can have significant implications for therapeutic outcomes. For instance, the H232 variant has been reported to have impaired activity in response to certain stimuli compared to the wild-type R232.[3][4] The HAQ variant, on the other hand, has shown responsiveness comparable to the wild-type in some studies.
Comparative Activity of STING Agonists Across Variants
While specific cross-reactivity data for this compound across all major human STING variants is not yet publicly available, a comparative analysis of other representative STING agonists can provide valuable insights into the potential for differential activity. The following table summarizes the reported activity of the natural STING agonist cGAMP and a novel synthetic agonist, SHR1032, across three major human STING variants.
| STING Agonist | STING Variant | Reported Activity (Luciferase Reporter Assay) | Reference |
| cGAMP | R232 | Potent Activation | [5] |
| H232 | Potent Activation | ||
| HAQ | Potent Activation | ||
| SHR1032 | R232 | High Potency | |
| H232 | High Potency | ||
| HAQ | High Potency |
This data illustrates that while some agonists like SHR1032 are designed to have broad activity across common variants, the potential for variable responses remains a critical consideration in the development of new STING-targeting therapeutics.
Visualizing the STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols for Assessing STING Agonist Activity
To facilitate the evaluation of this compound and other novel compounds, a detailed protocol for an in vitro STING activation assay is provided below. This protocol can be adapted to test agonists against cells expressing different human STING variants.
Objective: To quantify the activation of the STING pathway by a test compound in a cell-based reporter assay.
Materials:
-
HEK293T or THP-1 cells stably expressing a specific human STING variant (e.g., R232, H232, HAQ).
-
Reporter plasmid containing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., Luciferase or SEAP).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
STING agonist test compound (e.g., this compound).
-
Positive control STING agonist (e.g., 2’3’-cGAMP).
-
Transfection reagent (for transient transfections, if applicable).
-
Luciferase or SEAP assay reagent.
-
Luminometer or spectrophotometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the STING variant-expressing reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the STING agonist test compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
After incubation, measure the reporter gene activity according to the manufacturer’s instructions for the specific assay kit (e.g., Luciferase or SEAP).
-
For Luciferase assays, this typically involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence.
-
For SEAP assays, a sample of the cell culture supernatant is typically mixed with a substrate, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis:
-
Subtract the background signal (from vehicle-treated cells) from all readings.
-
Normalize the reporter activity to a control (e.g., positive control or a reference point).
-
Plot the dose-response curves and calculate the EC50 values for each compound on each STING variant.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the cross-reactivity of a STING agonist.
Caption: Workflow for STING agonist cross-reactivity testing.
Conclusion
The development of novel STING agonists like compound 23 holds significant promise for cancer immunotherapy and the treatment of other diseases. However, the genetic diversity of the STING protein in the human population necessitates a thorough evaluation of the cross-reactivity of these new therapeutic candidates. By providing a comprehensive overview of STING variants, comparative data on existing agonists, and detailed experimental protocols, this guide aims to equip researchers with the necessary tools and knowledge to advance the development of effective and broadly applicable STING-targeted therapies. The provided workflows and diagrams serve as a practical resource for designing and executing studies to characterize the activity of this compound and other emerging compounds in this exciting field.
References
- 1. Design and syntheses of a bimolecular STING agonist based on the covalent STING antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and syntheses of a bimolecular STING agonist based on the covalent STING antagonist PMID: 36758305 | MCE [medchemexpress.cn]
- 3. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of STING Agonist-23: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like STING (Stimulator of Interferon Genes) agonists are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal procedures for STING agonist-23, grounded in established safety protocols for similar chemical entities.
Core Safety and Handling Summary
While specific quantitative data for "this compound" is not publicly available, the following table summarizes key safety and handling information derived from safety data sheets (SDS) for various STING agonists. Researchers must always consult the specific SDS for the exact compound in use and adhere to their institution's safety guidelines.
| Parameter | Guideline | Source Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | Use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Engineering Controls | Use only outdoors or in a well-ventilated area. | Handle in a chemical fume hood to minimize inhalation exposure. |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Avoid generating dust. If the compound is a solid, handle it carefully. If in solution, avoid aerosolization. |
| Storage | Keep container tightly closed. Store in a cool, dry place according to manufacturer's instructions. | Refer to the product data sheet for specific storage temperatures and conditions (e.g., protection from light, inert atmosphere). |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Remove victim to fresh air. Ingestion: Rinse mouth. | Seek medical attention if irritation or other symptoms persist.[1][2] |
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system. Its activation by agonists like this compound leads to the production of type I interferons and other pro-inflammatory cytokines, which can help mount an anti-tumor immune response.[3][4]
Caption: The cGAS-STING signaling pathway, a key innate immune response mechanism.
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the general steps for the safe disposal of this compound. Note: This is a general guideline. Always follow your institution's specific chemical waste disposal procedures and consult the compound's Safety Data Sheet (SDS).
Waste Identification and Segregation
-
Categorize the Waste: Determine if the waste is considered hazardous. Most STING agonists, as research chemicals with limited toxicological data, should be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Solutions containing this compound, contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, or other sharps.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if swallowed").
Waste Containment
-
Solid Waste:
-
Collect in a designated, leak-proof container with a secure lid.
-
Ensure the container is compatible with the chemical properties of the agonist.
-
For contaminated lab supplies (e.g., pipette tips, tubes), place them in a sealed bag before putting them into the solid waste container.
-
-
Liquid Waste:
-
Use a designated, shatter-resistant waste container (e.g., a coated glass or polyethylene bottle) with a screw cap.
-
Do not mix incompatible waste streams. For instance, do not mix halogenated and non-halogenated solvents unless your facility's waste management plan permits it.
-
Keep the container closed when not in use.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Do not overfill the sharps container.
-
Disposal Workflow
The following diagram illustrates the decision-making process for proper disposal.
Caption: A workflow for the proper segregation and disposal of laboratory waste.
Final Disposal
-
Environmental Protection: Do not dispose of this compound down the drain or in regular trash.[5] This is crucial to prevent contamination of water systems and the environment.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
-
Professional Removal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is handled by a licensed and qualified hazardous waste management company.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guidance for Handling STING Agonist-23
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonist-23. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling STING agonist-23, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Body Protection | Full protective clothing as necessary to prevent skin contact.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability (up to 3 years for powder form).
-
Keep away from direct sunlight and sources of ignition.
Emergency Procedures
In the event of accidental exposure or spillage, follow these emergency procedures immediately.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spillage | Evacuate personnel to a safe area. Wear appropriate PPE, including a self-contained breathing apparatus if necessary. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Prevent the spill from entering drains or waterways. |
Disposal Plan
All waste materials, including unused this compound, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Understanding the Mechanism: The cGAS-STING Signaling Pathway
STING agonists are designed to activate the cGAS-STING pathway, a critical component of the innate immune system. Understanding this pathway is essential for appreciating the compound's mechanism of action and its potential biological effects. The pathway is initiated when cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cGAS (cyclic GMP-AMP synthase). Upon binding dsDNA, cGAS synthesizes the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation leads to the downstream signaling that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
